molecular formula C47H78O2 B15546272 Cholesteryl 11,14,17-Eicosatrienoate

Cholesteryl 11,14,17-Eicosatrienoate

カタログ番号: B15546272
分子量: 675.1 g/mol
InChIキー: ARRNWLFGLUXSFU-AWELCHRJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cholesteryl (11Z,14Z,17Z)-icosatrienoate is a cholesteryl ester obtained by formal condensation of the carboxy group of (11Z,14Z,17Z)-icosatrienoic acid with the 3-hydroxy group of cholesterol. It is functionally related to an all-cis-icosa-11,14,17-trienoic acid.

特性

分子式

C47H78O2

分子量

675.1 g/mol

IUPAC名

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate

InChI

InChI=1S/C47H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h8-9,11-12,14-15,28,37-38,40-44H,7,10,13,16-27,29-36H2,1-6H3/b9-8-,12-11-,15-14-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1

InChIキー

ARRNWLFGLUXSFU-AWELCHRJSA-N

製品の起源

United States

Foundational & Exploratory

Cholesteryl 11,14,17-Eicosatrienoate: A Technical Guide to its Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl 11,14,17-eicosatrienoate is a cholesteryl ester formed from the esterification of cholesterol with 11,14,17-eicosatrienoic acid, an omega-3 fatty acid. While direct research on this specific molecule is limited, its cellular functions can be inferred from the well-established roles of its constituent components: cholesterol and omega-3 polyunsaturated fatty acids. This technical guide synthesizes the current understanding of cholesteryl ester metabolism and omega-3 fatty acid signaling to provide a comprehensive overview of the presumed cellular lifecycle and functions of this compound. This document covers its synthesis by Acyl-CoA:cholesterol acyltransferases (ACATs), storage within lipid droplets, and eventual hydrolysis to release cholesterol and 11,14,17-eicosatrienoic acid, which can then participate in various cellular processes. Detailed experimental protocols for the analysis of cholesteryl esters and diagrams of relevant cellular pathways are provided to facilitate further research into this and related lipid molecules.

Introduction to Cholesteryl Esters and Omega-3 Fatty Acids

Cholesteryl esters are neutral lipids that represent a storage and transport form of cholesterol in most eukaryotic cells.[1][2] They are synthesized by the esterification of the 3-beta-hydroxyl group of cholesterol with a long-chain fatty acid.[3] This process is crucial for preventing the accumulation of toxic free cholesterol and for packaging cholesterol into lipoproteins for transport.[4]

11,14,17-eicosatrienoic acid is a long-chain omega-3 polyunsaturated fatty acid. Omega-3 fatty acids are essential nutrients that play critical roles in cellular function, including the modulation of inflammation, cell signaling, and membrane fluidity.

Synthesis of this compound

The synthesis of cholesteryl esters, including this compound, is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[3][4] This enzymatic reaction occurs in the endoplasmic reticulum and utilizes cholesterol and a fatty acyl-CoA as substrates.[3] There are two known isoforms of ACAT in mammals, ACAT1 and ACAT2, which have distinct tissue distributions and substrate specificities.[5]

While direct evidence for 11,14,17-eicosatrienoyl-CoA as a substrate for ACAT is not extensively documented, studies have shown that ACAT1 can utilize various polyunsaturated fatty acyl-CoAs, although with potentially lower efficiency than monounsaturated fatty acids like oleoyl-CoA.[6] Conversely, diets enriched in n-3 polyunsaturated fatty acids have been shown to increase hepatic ACAT activity, suggesting that the synthesis of omega-3-containing cholesteryl esters, such as this compound, is a physiologically relevant process.[7]

Synthesis_of_Cholesteryl_Ester cholesterol Cholesterol acat ACAT (SOAT) (Endoplasmic Reticulum) cholesterol->acat eicosatrienoyl_coa 11,14,17-Eicosatrienoyl-CoA eicosatrienoyl_coa->acat ce This compound acat->ce coa Coenzyme A acat->coa

Biosynthesis of this compound.

Storage in Lipid Droplets

Following their synthesis, the highly hydrophobic cholesteryl esters are transported from the endoplasmic reticulum and stored in cellular organelles called lipid droplets.[8] Lipid droplets are composed of a neutral lipid core, primarily containing triacylglycerols and cholesteryl esters, surrounded by a phospholipid monolayer and associated proteins.[8] These organelles are not merely inert storage depots but are dynamic structures involved in regulating cellular lipid homeostasis and trafficking. The storage of this compound within lipid droplets sequesters it from cellular membranes and makes it available for future use.

Hydrolysis and Cellular Fate

The mobilization of stored cholesteryl esters requires their hydrolysis back into free cholesterol and a free fatty acid. This reaction is catalyzed by cholesteryl ester hydrolases.[9] The released cholesterol can be utilized for various cellular functions, including membrane synthesis, as a precursor for steroid hormone or bile acid synthesis, or it can be effluxed from the cell.

The liberated 11,14,17-eicosatrienoic acid can be:

  • Incorporated into cell membranes: Affecting membrane fluidity and the function of membrane-associated proteins.

  • Metabolized into signaling molecules: Omega-3 fatty acids are precursors to a variety of potent lipid mediators, such as resolvins and protectins, which are known to have anti-inflammatory and pro-resolving properties.

  • Undergo β-oxidation: To provide energy for the cell.

Hydrolysis_and_Fate cluster_LD Lipid Droplet cluster_fate_chol Cholesterol Fate cluster_fate_fa Fatty Acid Fate ce This compound ceh Cholesteryl Ester Hydrolase ce->ceh cholesterol Free Cholesterol ceh->cholesterol eicosatrienoic_acid 11,14,17-Eicosatrienoic Acid ceh->eicosatrienoic_acid membrane Membrane Synthesis cholesterol->membrane steroids Steroid/Bile Acid Synthesis cholesterol->steroids efflux Cellular Efflux cholesterol->efflux mem_incorp Membrane Incorporation eicosatrienoic_acid->mem_incorp signaling Signaling Molecules (e.g., Resolvins) eicosatrienoic_acid->signaling beta_ox β-Oxidation (Energy) eicosatrienoic_acid->beta_ox

Hydrolysis and subsequent fate of its components.

Potential Cellular Functions and Signaling Pathways

The cellular functions of this compound are intrinsically linked to the biological activities of its hydrolysis products.

  • Modulation of Inflammation: The release of 11,14,17-eicosatrienoic acid can contribute to the cellular pool of omega-3 fatty acids, which are known to exert anti-inflammatory effects. They can compete with arachidonic acid (an omega-6 fatty acid) for metabolism by cyclooxygenase and lipoxygenase enzymes, leading to the production of less inflammatory eicosanoids. Furthermore, they are precursors to specialized pro-resolving mediators that actively resolve inflammation.

  • Gene Regulation: Omega-3 fatty acids can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation.

  • Membrane Composition and Function: Incorporation of 11,14,17-eicosatrienoic acid into cellular membranes can alter their physical properties, such as fluidity, which in turn can modulate the activity of membrane-bound receptors and signaling proteins.

Quantitative Data

Dietary Fatty AcidChange in Cholesteryl Ester Composition ( g/100g of fatty acids per 10% of energy)
Linoleic acid (18:2)9.3 ± 3.1
Oleic acid (cis-18:1)6.5 ± 1.7
Trans fatty acids (trans-18:1)1.1 ± 0.5
Stearic acid (18:0)1.0 ± 0.4
Palmitic acid (16:0)1.7 ± 0.5
Myristic acid (14:0)2.1 ± 0.7
Saturated fatty acids (12:0, 14:0, 16:0)2.2 ± 1.0
Data adapted from a study on human volunteers.[10]

Experimental Protocols

Investigating the cellular functions of this compound requires robust methodologies for its isolation, identification, and quantification, as well as for studying its metabolic pathways.

Isolation of Lipid Droplets

This protocol describes a general method for the isolation of lipid droplets from cultured cells or tissues to analyze their composition.

  • Homogenization: Wash cells or minced tissue with phosphate-buffered saline (PBS) and resuspend in a hypotonic lysis buffer. Homogenize the sample using a Dounce homogenizer or sonication on ice.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

  • Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and overlay with a sucrose (B13894) gradient. Centrifuge at high speed (e.g., 100,000 x g) for at least 1 hour. The lipid droplets will float to the top of the gradient.

  • Collection: Carefully collect the lipid droplet fraction from the top of the gradient.

  • Washing: Wash the isolated lipid droplets with PBS to remove contaminating proteins and lipids.

Lipid_Droplet_Isolation start Cells/Tissue homogenize Homogenization (Hypotonic Buffer) start->homogenize low_speed_cent Low-Speed Centrifugation (1,000 x g) homogenize->low_speed_cent supernatant Post-nuclear Supernatant low_speed_cent->supernatant pellet1 Pellet (Nuclei, Debris) low_speed_cent->pellet1 ultra_cent Ultracentrifugation (Sucrose Gradient, 100,000 x g) supernatant->ultra_cent ld_fraction Lipid Droplet Fraction (Top) ultra_cent->ld_fraction other_fractions Other Cellular Fractions ultra_cent->other_fractions wash Washing with PBS ld_fraction->wash final_ld Purified Lipid Droplets wash->final_ld

Workflow for the isolation of lipid droplets.
Extraction and Analysis of Cholesteryl Esters by HPLC-MS

This protocol outlines a method for the extraction and analysis of cholesteryl esters from biological samples.

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch method with a mixture of chloroform (B151607) and methanol.

  • Phase Separation: Add water or a saline solution to the extract to induce phase separation. The lipids, including cholesteryl esters, will be in the lower chloroform phase.

  • Drying and Reconstitution: Evaporate the chloroform phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for HPLC analysis (e.g., isopropanol/acetonitrile).

  • HPLC Separation: Separate the different lipid classes using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used for this purpose.

  • Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer for the identification and quantification of this compound. Electrospray ionization (ESI) is a suitable ionization method. Cholesteryl esters typically form ammonium (B1175870) adducts in the positive ion mode and produce a characteristic fragment ion corresponding to the cholesterol backbone upon collision-induced dissociation.[11]

HPLC_MS_Workflow sample Biological Sample extraction Lipid Extraction (Chloroform/Methanol) sample->extraction phase_sep Phase Separation extraction->phase_sep chloroform_phase Chloroform Phase (Lipids) phase_sep->chloroform_phase aqueous_phase Aqueous Phase phase_sep->aqueous_phase dry_recon Dry Down & Reconstitute chloroform_phase->dry_recon hplc HPLC Separation (C18 Column) dry_recon->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms data_analysis Data Analysis (Identification & Quantification) ms->data_analysis

Workflow for HPLC-MS analysis of cholesteryl esters.

Conclusion

This compound is a specific molecular species within the broader class of cholesteryl esters. While direct studies on its cellular functions are sparse, a strong foundation of knowledge regarding the metabolism of cholesteryl esters and the biological activities of omega-3 fatty acids allows for a reasoned inference of its roles in cellular lipid homeostasis, inflammation, and signaling. The provided technical guide offers a framework for understanding and investigating this molecule, from its synthesis and storage to its ultimate fate and function within the cell. The detailed experimental protocols serve as a starting point for researchers aiming to elucidate the specific contributions of this compound and other omega-3-containing cholesteryl esters to cellular physiology and pathology. Further research is warranted to specifically quantify this lipid in various biological systems and to uncover its precise roles in health and disease.

References

The Enigmatic Role of Cholesteryl 11,14,17-Eicosatrienoate in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters are critical components of lipid metabolism, serving as the primary storage and transport form of cholesterol within the body. While the general functions of cholesteryl esters are well-established, the specific roles of individual molecular species, such as Cholesteryl 11,14,17-Eicosatrienoate, remain largely unexplored. This technical guide provides a comprehensive overview of the current understanding of cholesteryl esters in lipid metabolism, with a particular focus on the eicosatrienoate subclass. It details the synthesis, transport, and hydrolysis of these molecules, outlines established experimental protocols for their study, and explores the broader signaling pathways in which they are implicated. This document also highlights the significant knowledge gap concerning the specific biological functions of this compound, aiming to stimulate further research into this potentially important lipid species.

Introduction to Cholesteryl Esters

Cholesteryl esters (CEs) are neutral lipids formed through the esterification of a cholesterol molecule with a fatty acid.[1][2] This conversion, from the amphipathic free cholesterol to the highly hydrophobic cholesteryl ester, is crucial for the efficient packaging of cholesterol into the core of lipoproteins and intracellular lipid droplets.[3][4] This process prevents the accumulation of free cholesterol in cellular membranes, which can be toxic.[5] The fatty acid composition of cholesteryl esters is diverse and reflects both dietary intake and endogenous fatty acid metabolism.[6][7]

This compound is a specific cholesteryl ester containing eicosatrienoic acid (20:3), an omega-3 polyunsaturated fatty acid. While the general class of CE(20:3) has been identified in lipidomics studies, specific data on the 11,14,17-isomer is notably absent from the current scientific literature.

Core Metabolic Pathways of Cholesteryl Esters

The metabolism of cholesteryl esters can be broadly categorized into three key stages: synthesis, transport, and hydrolysis.

Synthesis of Cholesteryl Esters

The esterification of cholesterol is primarily catalyzed by two key enzymes:

  • Acyl-CoA:cholesterol acyltransferase (ACAT) : Located in the endoplasmic reticulum of various cells, ACAT utilizes a fatty acyl-CoA molecule to esterify cholesterol for intracellular storage in lipid droplets.[5][8] There are two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and roles.

  • Lecithin-cholesterol acyltransferase (LCAT) : Found in plasma and associated with high-density lipoproteins (HDL), LCAT transfers a fatty acid from phosphatidylcholine to cholesterol, playing a crucial role in HDL maturation and reverse cholesterol transport.

The synthesis of this compound would require the availability of 11,14,17-eicosatrienoyl-CoA for ACAT-mediated synthesis or its presence on phosphatidylcholine for LCAT-mediated synthesis.

Transport of Cholesteryl Esters

Cholesteryl esters are transported through the bloodstream within the hydrophobic core of lipoproteins. Key proteins facilitating this transport include:

  • Cholesteryl Ester Transfer Protein (CETP) : CETP mediates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[9] This process is central to the remodeling of lipoproteins in circulation.

Hydrolysis of Cholesteryl Esters

The breakdown of cholesteryl esters to release free cholesterol and a fatty acid is catalyzed by cholesterol esterases (or hydrolases).

  • Hormone-Sensitive Lipase (HSL) and Carboxylesterase 1 (CES1) are key enzymes involved in the hydrolysis of cholesteryl esters stored in lipid droplets, releasing free cholesterol for cellular use, such as membrane synthesis or steroid hormone production.[4]

  • Lysosomal Acid Lipase (LAL) is responsible for hydrolyzing cholesteryl esters from lipoproteins that are taken up by cells via endocytosis.[10]

Quantitative Data on Cholesteryl Eicosatrienoates

Direct quantitative data for this compound in tissues or plasma is not available in the current literature. However, lipidomics studies have reported the relative abundance of the CE(20:3) class of cholesteryl esters in various biological contexts.

Biological MatrixConditionChange in CE(20:3) LevelsReference
Human PlasmaAlzheimer's DiseaseNot specifically reported, but other long-chain CEs are altered.[6]
Human PlasmaSepsis after Cardiovascular SurgeryNot specifically reported, but other CEs are altered.[11]
Bovine Corpus Luteum Lipid DropletsNormal PhysiologyCholesteryl esters constitute 1.5% (mol%) of total lipids. Specific CE(20:3) data not available.[11]

Note: The tables above highlight the lack of specific data for this compound and instead provide context from broader cholesteryl ester studies.

Experimental Protocols

The study of this compound would necessitate a combination of lipid extraction, chromatographic separation, and mass spectrometric detection. While specific protocols for this molecule are not published, the following represents a generalized workflow adapted from established methods for cholesteryl ester analysis.

Lipid Extraction from Plasma or Tissues

A common method for extracting lipids is the Folch or Bligh-Dyer method.

  • Homogenize tissue or mix plasma with a chloroform:methanol solution (typically 2:1, v/v).

  • Vortex thoroughly to ensure complete mixing and precipitation of proteins.

  • Add water or a saline solution to induce phase separation.

  • Centrifuge to separate the layers. The lower organic phase contains the lipids.

  • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column for separation of cholesteryl ester species.

    • Employ a gradient elution with a mobile phase system, for example:

      • Mobile Phase A: Acetonitrile/Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

      • Mobile Phase B: Isopropanol/Acetonitrile with 0.1% formic acid and 1 mM ammonium formate.

    • A flow rate of 0.3-0.5 mL/min is typically used.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Employ electrospray ionization (ESI) in positive ion mode.

    • Monitor for the precursor ion of this compound and its characteristic product ion (m/z 369.3), which corresponds to the cholestadiene fragment after the loss of the fatty acid.

    • Quantification is achieved by comparing the peak area of the analyte to that of a suitable internal standard (e.g., a deuterated or odd-chain cholesteryl ester).

Signaling Pathways and Logical Relationships

While no signaling pathways are known to be directly initiated by this compound, its constituent parts, cholesterol and eicosatrienoic acid, are involved in numerous cellular processes. The metabolism of cholesteryl esters is intricately linked to pathways regulating cellular cholesterol homeostasis and fatty acid signaling.

General Cholesteryl Ester Metabolic Pathway

Cholesteryl_Ester_Metabolism FC Free Cholesterol ACAT ACAT FC->ACAT LCAT LCAT FC->LCAT FA_CoA 11,14,17-Eicosatrienoyl-CoA FA_CoA->ACAT CE_storage Cholesteryl 11,14,17- Eicosatrienoate (Intracellular Storage) ACAT->CE_storage Esterification LD Lipid Droplet CE_storage->LD Storage CEH HSL/CES1 LD->CEH CEH->FC Hydrolysis CE_transport Cholesteryl 11,14,17- Eicosatrienoate (in HDL) LCAT->CE_transport Esterification HDL HDL HDL->CE_transport CETP CETP CE_transport->CETP CE_apoB Cholesteryl 11,14,17- Eicosatrienoate (in VLDL/LDL) CETP->CE_apoB Transfer VLDL_LDL VLDL/LDL VLDL_LDL->CE_apoB Lysosome Lysosome CE_apoB->Lysosome Uptake LAL LAL LAL->FC Hydrolysis Lysosome->LAL Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data Result Quantified Cholesteryl Ester Profile Data->Result

References

An In-depth Technical Guide on the Interaction of Cholesteryl 11,14,17-Eicosatrienoate with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Disclaimer

This document provides a comprehensive overview based on currently available scientific literature. As of the date of this publication, direct experimental evidence specifically detailing the interaction of Cholesteryl 11,14,17-Eicosatrienoate with proteins is limited. Therefore, this guide synthesizes information on the interactions of its constituent parts—cholesterol and the omega-3 fatty acid 11,14,17-eicosatrienoic acid—and related cholesteryl esters to propose potential protein interactions and detailed experimental strategies for their investigation.

Introduction

This compound is a cholesteryl ester, a class of lipids crucial for the transport and storage of cholesterol within the body. It is formed through the esterification of cholesterol with 11,14,17-eicosatrienoic acid, a rare omega-3 polyunsaturated fatty acid. While the biological roles of many cholesteryl esters are well-documented, particularly their involvement in lipoprotein metabolism and atherosclerosis, the specific functions of this compound and its interactions with proteins remain largely unexplored.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to:

  • Provide a theoretical framework for potential protein interactions of this compound.

  • Detail established experimental protocols to investigate these potential interactions.

  • Offer a foundation for future research into the biological significance of this specific cholesteryl ester.

Proposed Protein Interactions

Based on the known protein binding characteristics of cholesterol, other cholesteryl esters, and polyunsaturated fatty acids, we can hypothesize several classes of proteins that may interact with this compound.

Proteins Involved in Lipid Transport and Metabolism

The primary candidates for interaction are proteins involved in the transport and metabolism of cholesteryl esters.

  • Cholesteryl Ester Transfer Protein (CETP): This plasma protein facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. It is highly probable that this compound is a substrate for CETP.

  • Sterol O-acyltransferase (ACAT/SOAT): These enzymes are responsible for the intracellular esterification of cholesterol. The reverse reaction, the hydrolysis of cholesteryl esters, is catalyzed by neutral cholesterol ester hydrolase (nCEH). The specific kinetics of this compound with these enzymes would be of significant interest.

  • Lipoprotein Receptors: Receptors such as the LDL receptor (LDL-R) and scavenger receptor class B type 1 (SR-B1) are involved in the uptake of lipoproteins containing cholesteryl esters. The specific fatty acid composition of the cholesteryl ester can influence the affinity for these receptors.

Proteins with Specific Cholesterol-Binding Domains

Several conserved protein domains are known to bind cholesterol and could potentially recognize the cholesterol moiety of this compound.

  • START (Steroidogenic Acute Regulatory protein-related lipid Transfer) Domain-Containing Proteins: These are a family of proteins that bind and transport lipids, including cholesterol, within the cell. The START domain forms a hydrophobic pocket that can accommodate a single cholesterol molecule.

  • Proteins with CRAC and CARC Motifs: The Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) and the inverted CARC motifs are found in many membrane proteins and are implicated in cholesterol binding.

Nuclear Receptors and Signaling Proteins

The 11,14,17-eicosatrienoic acid component is a polyunsaturated fatty acid, and such molecules and their derivatives (eicosanoids) are known to act as signaling molecules, often by binding to nuclear receptors.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that are activated by fatty acids and their derivatives, playing key roles in lipid metabolism and inflammation.

  • Liver X Receptors (LXRs): These nuclear receptors are activated by oxysterols and are master regulators of cholesterol homeostasis. The potential for this compound or its metabolites to modulate LXR activity warrants investigation.

Quantitative Data (Hypothetical)

As no direct experimental data for this compound is available, the following table is presented as a template for summarizing potential future findings from the experimental protocols outlined in the subsequent sections.

Protein Target Interaction Parameter Value Experimental Technique Reference
CETPKm (µM)TBDEnzyme Kinetics AssayFuture Study
Vmax (nmol/h/mg)TBDEnzyme Kinetics AssayFuture Study
START Domain ProteinKd (nM)TBDIsothermal Titration CalorimetryFuture Study
Nuclear Receptor (e.g., PPARα)EC50 (µM)TBDLuciferase Reporter AssayFuture Study
IC50 (µM)TBDCompetitive Binding AssayFuture Study

TBD: To Be Determined

Experimental Protocols

To investigate the hypothesized interactions of this compound with proteins, a multi-faceted approach employing a range of biophysical and cell-based assays is recommended.

Mass Spectrometry-Based Lipidomics for Cellular Uptake and Metabolism

This protocol aims to determine if and how this compound is taken up and metabolized by cells, which can provide clues about its interacting proteins.

Objective: To quantify the intracellular levels of this compound and its potential metabolites over time.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., hepatocytes, macrophages) and treat with a known concentration of this compound for various time points.

  • Lipid Extraction: Harvest cells and perform a lipid extraction using a modified Bligh-Dyer or Folch method.

  • LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatography: Use a reverse-phase C18 column to separate the different lipid species.

    • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode. Cholesteryl esters typically form [M+NH4]+ adducts.

    • Fragmentation: Use collision-induced dissociation (CID) to fragment the parent ion. A characteristic fragment for cholesteryl esters is the neutral loss of the fatty acid, resulting in a product ion corresponding to the cholesterol backbone (m/z 369.3).

  • Quantification: Use a deuterated cholesterol or a non-endogenous cholesteryl ester as an internal standard for absolute quantification.

experimental_workflow_ms cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & Treatment with This compound lipid_extraction Lipid Extraction cell_culture->lipid_extraction lc_separation LC Separation lipid_extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Mass Spectrometry-Based Lipidomics Workflow.
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics between a protein and a lipid.[1][2]

Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for the interaction of a purified protein with this compound.

Methodology:

  • Sensor Chip Preparation: Use a sensor chip with a hydrophobic surface (e.g., L1 chip) to create a lipid monolayer or bilayer containing this compound.

  • Protein Immobilization (Alternative): Alternatively, immobilize the purified protein of interest on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Assay: Flow a series of concentrations of the analyte (protein or lipid) over the sensor surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

experimental_workflow_spr cluster_setup SPR Setup cluster_measurement Measurement cluster_analysis Data Analysis chip_prep Prepare Sensor Chip with Immobilized Ligand injection Inject Analyte over Sensor Surface chip_prep->injection protein_prep Prepare Analyte (Protein) in Running Buffer protein_prep->injection association Association Phase injection->association dissociation Dissociation Phase association->dissociation regeneration Regeneration dissociation->regeneration sensorgram Generate Sensorgram regeneration->sensorgram fitting Fit Data to Binding Model sensorgram->fitting kinetics Determine ka, kd, KD fitting->kinetics

Surface Plasmon Resonance Experimental Workflow.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3][4][5][6]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and a solution of this compound (solubilized with a suitable carrier like cyclodextrin (B1172386) or in liposomes) in the injection syringe.

  • Titration: Perform a series of small injections of the lipid solution into the protein solution.

  • Data Acquisition: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the thermodynamic parameters.

Co-Immunoprecipitation (Co-IP) to Identify Interacting Partners in a Cellular Context

Co-IP is used to identify protein-protein interactions in a complex mixture like a cell lysate. A modified version can be used to pull down proteins that bind to a specific lipid.

Objective: To identify proteins from a cell lysate that interact with this compound.

Methodology:

  • Bait Preparation: Synthesize a "clickable" version of this compound with an alkyne or azide (B81097) group.

  • Cell Treatment and Lysis: Treat cells with the clickable cholesteryl ester, then lyse the cells.

  • Click Chemistry: Use a copper-catalyzed click reaction to attach a biotin (B1667282) tag to the cholesteryl ester.

  • Pulldown: Use streptavidin-coated beads to pull down the biotin-tagged cholesteryl ester and any interacting proteins.

  • Elution and Analysis: Elute the bound proteins and identify them by mass spectrometry.

Nuclear Receptor Activation Assay

This cell-based assay is used to determine if a compound can activate a specific nuclear receptor.[7][8][9]

Objective: To determine if this compound or its metabolites can activate nuclear receptors like PPARs or LXRs.

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line with two plasmids: one expressing the ligand-binding domain of the nuclear receptor of interest fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound.

  • Luciferase Assay: Measure the luciferase activity, which is proportional to the activation of the nuclear receptor.

  • Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC50.

signaling_pathway_nr cluster_cell Cell CE Cholesteryl 11,14,17-Eicosatrienoate Metabolite Metabolite (e.g., 11,14,17-Eicosatrienoic Acid) CE->Metabolite Hydrolysis NR Nuclear Receptor (e.g., PPARα) Metabolite->NR Binding & Activation RXR RXR NR->RXR Heterodimerization PPRE PPRE NR->PPRE Binding RXR->PPRE Binding Gene Target Gene Transcription PPRE->Gene

References

Methodological & Application

Application Notes & Protocols: Mass Spectrometry Analysis of Cholesteryl 11,14,17-Eicosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters (CE) are crucial neutral lipids that serve as a storage and transport form of cholesterol within the body. The specific fatty acid esterified to cholesterol can significantly influence its metabolic fate and association with various physiological and pathological processes. Cholesteryl 11,14,17-eicosatrienoate, a CE containing a polyunsaturated fatty acid, is of growing interest in lipidomic studies. This document provides detailed protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), offering a robust methodology for its identification and quantification in biological samples.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

A robust lipid extraction is critical for the accurate analysis of cholesteryl esters. The following protocol is a modified Bligh and Dyer method, suitable for various sample types such as plasma, cells, and tissues.

Materials:

  • Chloroform (B151607) (CHCl3)

  • Methanol (MeOH)

  • Deionized Water (H2O)

  • Internal Standard (IS): Cholesteryl Heptadecanoate (C17:0) solution (1 mg/mL in chloroform)

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Homogenization: For tissue samples, homogenize approximately 10-20 mg of tissue in 1 mL of cold phosphate-buffered saline (PBS). For cell pellets, resuspend in 1 mL of cold PBS. Plasma samples (100 µL) can be used directly.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenized sample. A typical amount is 10 µL of a 1 mg/mL solution, but this should be optimized based on the expected concentration of the analyte.

  • Solvent Addition: To the 1 mL of sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Extraction: Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis, such as 9:1 (v/v) methanol:chloroform or isopropanol.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section details the conditions for the separation and detection of this compound. A reversed-phase chromatography method is presented.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., Triple Quadrupole or QTOF) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 80:20:0.1 (v/v/v) Acetonitrile:Water with 0.1% Formic Acid and 10 mM Ammonium (B1175870) Formate

  • Mobile Phase B: 90:10:0.1 (v/v/v) Isopropanol:Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive ESI or APCI

  • Capillary Voltage: 3.5 kV (ESI)

  • Source Temperature: 350°C

  • Scan Mode: Full Scan (for identification) and Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) (for quantification)

  • Collision Energy: Optimized for the specific instrument and analyte, typically ranging from 10-30 eV for fragmentation.

Data Presentation

Predicted Mass and Fragmentation
  • Molecular Formula of this compound: C47H76O2

  • Monoisotopic Mass: 672.5845 g/mol

  • Adducts: In positive ion mode, cholesteryl esters are commonly detected as ammonium adducts [M+NH4]+ or sodiated adducts [M+Na]+.[1][2]

    • [M+NH4]+: m/z 690.6270

    • [M+Na]+: m/z 695.5664

  • Characteristic Fragment: A key diagnostic fragment for all cholesteryl esters is the neutral loss of the cholesterol backbone (C27H46), which corresponds to a dehydrated cholesterol ion at m/z 369.35 .[1][3] This fragment is produced by the cleavage of the ester bond.

Quantitative Data Summary

The following table presents representative quantitative data that can be expected from the analysis of cholesteryl esters using the described methods. These values are based on typical performance characteristics for lipidomics assays.

ParameterExpected ValueDescription
Recovery > 85%The efficiency of the extraction process from the biological matrix.
Linearity (R²) > 0.99The correlation coefficient for the calibration curve over the desired concentration range.
Lower Limit of Quantification (LLOQ) 1-10 ng/mLThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Intra-day Precision (%CV) < 15%The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%CV) < 20%The relative standard deviation of replicate measurements on different days.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells, Tissue) homogenization Homogenization & Internal Standard Spiking sample->homogenization extraction Liquid-Liquid Extraction (Bligh & Dyer) homogenization->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS System separation Reversed-Phase LC Separation reconstitution->separation detection Mass Spectrometry Detection (ESI+/APCI+) separation->detection identification Identification (Precursor & Fragment Ions) detection->identification quantification Quantification (Calibration Curve) identification->quantification results Results Reporting quantification->results fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) parent This compound [M+NH4]+ m/z 690.6 cholesterol_fragment Dehydrated Cholesterol Cation [C27H45]+ m/z 369.35 parent->cholesterol_fragment Neutral Loss of Fatty Acid + NH3 fatty_acid_fragment 11,14,17-Eicosatrienoic Acid (Neutral Loss) parent->fatty_acid_fragment

References

Application Note: Lipidomics Workflow for Profiling Cholesteryl 11,14,17-Eicosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive application note and detailed protocols for the targeted profiling of Cholesteryl 11,14,17-Eicosatrienoate, a specific cholesteryl ester (CE), from biological samples. Cholesteryl esters are crucial neutral lipids involved in cholesterol transport, storage, and metabolism; their dysregulation is linked to numerous diseases.[1][2] This workflow outlines a robust methodology encompassing sample preparation, lipid extraction, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis, and data processing, enabling sensitive and accurate quantification of this compound.

Experimental Workflow

The overall workflow for profiling this compound involves a multi-step process beginning with sample acquisition and culminating in data analysis and biological interpretation. Each step is optimized to ensure high recovery, sensitivity, and reproducibility.

G cluster_workflow Lipidomics Workflow for Cholesteryl Ester Profiling node_sample 1. Sample Collection (e.g., Plasma, Tissues, Cells) node_extraction 2. Lipid Extraction (e.g., Modified Folch Method) node_sample->node_extraction node_lc 3. Chromatographic Separation (Reverse-Phase HPLC) node_extraction->node_lc node_ms 4. MS/MS Detection (ESI+, Precursor Ion Scan) node_lc->node_ms node_data 5. Data Analysis (Quantification & Statistics) node_ms->node_data

Caption: A generalized workflow for the analysis of cholesteryl esters from biological samples.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: Chloroform, Methanol, Isopropanol, Hexane, Water (HPLC-grade)

  • Reagents: Formic Acid, Ammonium (B1175870) Formate, Butylated hydroxytoluene (BHT)

  • Internal Standards: D7-Cholesterol, Cholesteryl Ester C17:0 (or other odd-chain CE not present in the sample)

  • Equipment: Homogenizer, Centrifuge, Nitrogen Evaporator, HPLC system, Tandem Mass Spectrometer.

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is adapted from established methods like the Folch or Bligh and Dyer procedures, optimized for cholesteryl ester recovery.[3][4]

  • Sample Preparation: Thaw 50-100 µL of plasma or serum on ice.

  • Solvent Addition: Add 3 mL of a 2:1 (v/v) chloroform:methanol solution containing an antioxidant like BHT (50 µg/mL) and the internal standards (e.g., 1 nmol C17:0 cholesteryl ester).[2][3]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 0.6 mL of high-purity water to the mixture to induce phase separation. Vortex for another 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in a lower organic phase (containing lipids) and an upper aqueous phase.

  • Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 200 µL of 2:1 (v/v) chloroform:methanol for LC-MS analysis.[2]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes reverse-phase chromatography to separate cholesteryl esters based on their hydrophobicity, followed by sensitive detection using tandem mass spectrometry.[1][2]

Parameter Specification
HPLC System Agilent 1290 Infinity II UHPLC or equivalent
Column Reverse-phase C18 column (e.g., Gemini 5 µm, 50 x 4.6 mm)[1][2]
Mobile Phase A 50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[1][2]
Mobile Phase B 80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[1][2]
Flow Rate 0.5 mL/min[1][2]
Gradient 0-4 min, 40% B; 4-16 min, 40-100% B; 16-22 min, 100% B; 22-24 min, 100-40% B; 24-30 min, 40% B[1][2]
Mass Spectrometer Agilent 6545 QTOF, Sciex Triple Quadrupole, or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Precursor Ion Scan for m/z 369.3. All cholesteryl esters, when analyzed as ammonium adducts [M+NH₄]⁺, produce a characteristic cholesteryl cation fragment at m/z 369.3 upon collision-induced dissociation.[5][6] This allows for the specific detection of all CEs in the sample.
Target Precursor Ion For this compound (C47H78O2), the expected [M+NH₄]⁺ ion is m/z 692.6 .
Key MS Parameters Capillary Voltage: 3 kV, Drying Gas Temp: 250°C, Nebulizer Pressure: 45 psi[1][2]
Protocol 3: Data Analysis and Quantification
  • Peak Integration: Process the raw LC-MS data using appropriate software (e.g., Agilent MassHunter, Sciex Analyst, LipidXplorer).[1][2][7] Integrate the peak area for the this compound precursor ion (m/z 692.6) and the internal standard (e.g., C17:0 CE).

  • Quantification: Calculate the concentration of the target analyte by normalizing its peak area to the peak area of the known concentration of the internal standard.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to compare the levels of this compound between different experimental groups. Software like lipidr or LipidSig can be utilized for comprehensive statistical evaluation.[7][8]

Data Presentation

Quantitative data should be organized into clear tables to facilitate comparison between sample groups. The following table is a representative example of how to present profiling results for this compound.

Sample Group n Mean Concentration (pmol/mg protein) ± SD Fold Change p-value
Control 1015.8 ± 3.2--
Treated 1038.2 ± 6.52.42< 0.001
Note: The data presented are hypothetical and for illustrative purposes only.

Biological Context and Signaling

This compound is formed through the esterification of cholesterol with 11,14,17-Eicosatrienoic acid. This reaction is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) within the cell.[1][2] The resulting cholesteryl ester is a highly nonpolar molecule that can be stored in cytosolic lipid droplets or packaged into lipoproteins for transport.

G cluster_pathway Cellular Cholesteryl Ester Metabolism chol Free Cholesterol acat ACAT Enzyme chol->acat fa_coa 11,14,17-Eicosatrienoyl-CoA fa_coa->acat ce Cholesteryl 11,14,17-Eicosatrienoate acat->ce Esterification ld Storage in Lipid Droplets ce->ld Sequestration

Caption: Formation and storage of this compound within a cell.

References

Application Notes and Protocols for the Synthesis of Cholesteryl 11,14,17-Eicosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Cholesteryl 11,14,17-eicosatrienoate is a cholesterol ester of significant interest in biomedical research, particularly in studies related to lipid metabolism, membrane biology, and the pathology of various diseases. As a derivative of cholesterol and the omega-3 fatty acid 11,14,17-eicosatrienoic acid, it plays a role in cellular signaling and lipid transport. The synthesis of this compound in a laboratory setting is crucial for enabling detailed investigations into its biological functions.

These application notes provide a comprehensive guide for the chemical synthesis, purification, and characterization of this compound for research applications. The protocols are intended for researchers, scientists, and professionals in drug development.

Data Presentation

Table 1: Properties of Reactants and Product
CompoundChemical FormulaMolecular Weight ( g/mol )Physical StateStorage Conditions
CholesterolC₂₇H₄₆O386.65White crystalline powderRoom temperature
11,14,17-Eicosatrienoic AcidC₂₀H₃₄O₂306.48Liquid-20°C under inert gas
This compoundC₄₇H₇₈O₂675.12Waxy solid-20°C under inert gas
Table 2: Characterization Data for a Structurally Similar Compound (Cholesteryl Linolenate)
AnalysisExpected Results for Cholesteryl Linolenate
¹H NMR (CDCl₃) Characteristic peaks for the cholesterol backbone and the linolenate fatty acid chain. Key signals include the vinylic protons of the fatty acid (~5.3-5.4 ppm), the methine proton at C-3 of cholesterol (~4.6 ppm), and the terminal methyl group of the fatty acid (~0.9 ppm).
¹³C NMR (CDCl₃) Resonances corresponding to the cholesterol ring system and the unsaturated fatty acid chain. The ester carbonyl carbon should appear around 173 ppm.
Mass Spectrometry (ESI-MS) The protonated molecule [M+H]⁺ or other adducts should be observed, corresponding to the calculated molecular weight. For Cholesteryl Linolenate, this would be around m/z 647.6.

Experimental Protocols

I. Synthesis of this compound via Steglich Esterification

This protocol describes the synthesis of this compound from cholesterol and 11,14,17-eicosatrienoic acid using a dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) mediated esterification. This method is well-suited for the esterification of sterically hindered alcohols like cholesterol.[1][2]

Materials:

  • Cholesterol

  • 11,14,17-Eicosatrienoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve cholesterol (1.0 equivalent) and 11,14,17-eicosatrienoic acid (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Catalyst and Coupling Agent: To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents). Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Dilute the reaction mixture with hexane and filter to remove the DCU precipitate.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

II. Purification by Column Chromatography

The crude this compound is purified by silica (B1680970) gel column chromatography to remove unreacted starting materials and any side products.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 2-5% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound as a waxy solid.

III. Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to confirm the presence of characteristic signals for both the cholesterol moiety and the 11,14,17-eicosatrienoate chain.

B. Mass Spectrometry (MS):

  • Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol/chloroform).

  • Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) or another appropriate ionization technique.

  • Confirm the presence of the molecular ion peak corresponding to the calculated mass of this compound. The fragmentation pattern can provide further structural confirmation.[3]

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Steglich Esterification cluster_workup Work-up & Purification cluster_product Final Product & Analysis Cholesterol Cholesterol Reaction DCC, DMAP in Anhydrous DCM 0°C to RT, 12-24h Cholesterol->Reaction FattyAcid 11,14,17-Eicosatrienoic Acid FattyAcid->Reaction Filtration Filtration to remove DCU Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction ColumnChromatography Silica Gel Column Chromatography Extraction->ColumnChromatography Product Cholesteryl 11,14,17- Eicosatrienoate ColumnChromatography->Product Characterization NMR & Mass Spectrometry Product->Characterization

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway_Placeholder cluster_precursors Precursors Cholesterol Cholesterol Esterification Esterification (e.g., ACAT enzyme in vivo) Cholesterol->Esterification FattyAcid 11,14,17-Eicosatrienoic Acid FattyAcid->Esterification CholesterylEster Cholesteryl 11,14,17- Eicosatrienoate Esterification->CholesterylEster BiologicalFunction Incorporation into Lipoproteins & Membranes CholesterylEster->BiologicalFunction Signaling Modulation of Cellular Signaling BiologicalFunction->Signaling

Caption: Simplified biological role of cholesteryl esters.

References

Application Notes and Protocols for Thin-Layer Chromatography of Cholesteryl 11,14,17-Eicosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the separation and analysis of Cholesteryl 11,14,17-Eicosatrienoate using thin-layer chromatography (TLC). While specific experimental data for this particular cholesteryl ester is not widely published, the following protocols are based on established methods for the analysis of cholesterol esters and other neutral lipids.[1][2]

Introduction

Thin-layer chromatography is a widely used technique for the separation of lipids.[1] For the analysis of cholesteryl esters, such as this compound, TLC on silica (B1680970) gel plates is a straightforward and effective method.[1] The separation is based on the principle of adsorption chromatography, where different lipid classes are separated based on their polarity. Nonpolar lipids, like cholesteryl esters, will migrate further up the plate with a nonpolar mobile phase, resulting in higher retardation factor (Rf) values compared to more polar lipids.

Argentation TLC, which incorporates silver ions into the silica gel, can be employed for separating cholesteryl esters based on the degree of unsaturation of their fatty acid chains.[3]

Data Presentation

The separation of a mixture of neutral lipids on a silica gel TLC plate using a mobile phase of hexane:diethyl ether:acetic acid (80:20:2, v/v/v) would yield the following representative Rf values.[2]

Lipid ClassRepresentative Rf Value
Cholesteryl Esters0.8 - 0.9
Triacylglycerols0.6 - 0.7
Free Fatty Acids0.4 - 0.5
Cholesterol0.2 - 0.3
Phospholipids0.0 - 0.1

Note: Rf values are indicative and can vary depending on experimental conditions such as temperature, humidity, and plate quality.

Experimental Protocols

Below are detailed protocols for the TLC analysis of this compound.

Protocol 1: Standard Silica Gel TLC for Neutral Lipid Separation

This protocol is suitable for the general separation of cholesteryl esters from other lipid classes.

1. Materials and Reagents:

  • TLC Plates: Pre-coated silica gel 60 F254 plates.

  • Solvents:

    • Hexane (analytical grade)

    • Diethyl ether (analytical grade)

    • Acetic acid (glacial)

  • Sample Solvent: Chloroform or a mixture of chloroform:methanol (2:1, v/v).

  • Standard: A solution of this compound in the sample solvent. A mixed lipid standard containing cholesteryl esters, triacylglycerols, free fatty acids, and cholesterol is recommended for comparison.

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Visualization Reagent:

    • Iodine vapor[4]

    • OR 10% phosphomolybdic acid in ethanol.[1]

2. Procedure:

  • Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate.

  • Sample Application: Spot 1-5 µL of the sample and standard solutions onto the origin line using a capillary tube or a microliter syringe. Keep the spots small and allow the solvent to evaporate completely between applications.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, diethyl ether, and acetic acid in a ratio of 80:20:2 (v/v/v).[2] Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the tank to aid in chamber saturation and let it equilibrate for at least 30 minutes with the lid on.

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level. Replace the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. The lipid spots will appear as yellowish-brown spots.[4] Mark the spots with a pencil as they will fade over time.

    • Phosphomolybdic Acid: Spray the plate evenly with the 10% phosphomolybdic acid solution. Heat the plate at 110-120°C for 5-10 minutes. Lipids will appear as dark blue-green spots on a yellow-green background.[1]

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Argentation TLC for Separation based on Unsaturation

This protocol is used to separate cholesteryl esters with varying degrees of unsaturation in their fatty acid chains.

1. Materials and Reagents:

  • TLC Plates: Prepare plates by dipping standard silica gel plates in a solution of 2.5% silver nitrate (B79036) in acetonitrile (B52724) or by using commercially available argentated plates. Activate the plates by heating at 110°C for 1 hour before use.

  • Solvents:

    • Toluene

    • Diethyl ether

  • Sample and Standard: As described in Protocol 1.

  • Developing Chamber and Visualization Reagent: As described in Protocol 1.

2. Procedure:

  • Plate Preparation and Sample Application: Follow steps 1 and 2 from Protocol 1.

  • Mobile Phase Preparation: Prepare a mobile phase of toluene:diethyl ether (95:5, v/v). Equilibrate the developing chamber as described in Protocol 1.

  • Development, Drying, Visualization, and Analysis: Follow steps 4-7 from Protocol 1. Cholesteryl esters with more double bonds will have lower Rf values as they will interact more strongly with the silver ions.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Prepare Mobile Phase (e.g., Hexane:Diethyl Ether:Acetic Acid) P2 Equilibrate Developing Chamber P1->P2 E2 Place Plate in Chamber for Development P2->E2 P3 Prepare TLC Plate (Draw Origin Line) E1 Spot Sample and Standards on Origin P3->E1 P4 Prepare Sample and Standards P4->E1 E1->E2 E3 Allow Solvent Front to Ascend E2->E3 E4 Remove and Dry Plate E3->E4 A1 Visualize Spots (e.g., Iodine Vapor or Charring) E4->A1 A2 Mark Spots and Solvent Front A1->A2 A3 Calculate Rf Values A2->A3

Caption: Experimental workflow for thin-layer chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Cholesteryl 11,14,17-Eicosatrienoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the mass spectrometry analysis of Cholesteryl 11,14,17-Eicosatrienoate and other polyunsaturated cholesteryl esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a weak or no signal for this compound in my ESI-MS analysis?

A1: This is a common issue due to the inherent properties of cholesteryl esters.

  • Poor Ionization Efficiency: this compound is a nonpolar, neutral lipid with low proton affinity, making it difficult to ionize using electrospray ionization (ESI).[1][2][3][4]

  • Troubleshooting Steps:

    • Adduct Formation: Enhance ionization by promoting the formation of adducts. Add ammonium (B1175870) formate (B1220265) or acetate (B1210297), sodium acetate, or lithium acetate to your mobile phase or post-column.[5][6][7] See Table 1 for common adducts.

    • Alternative Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which is often more suitable for nonpolar molecules.

    • Sample Concentration: Ensure your sample is sufficiently concentrated. Cholesteryl esters might be present at low concentrations in your biological extract.

    • Derivatization: As a last resort, chemical derivatization can improve ionization, but it adds complexity to your workflow.[4][8]

Q2: How can I differentiate this compound from other isomeric or isobaric lipids in my sample?

A2: This is a significant challenge due to the complexity of biological lipidomes.

  • Isobaric Interference: Other lipid species, such as certain triacylglycerols or other cholesteryl esters with different fatty acyl chains, can have the same nominal mass.[6][7][9]

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Use an instrument with high mass accuracy (e.g., Q-TOF, Orbitrap) to resolve species with the same nominal mass but different elemental compositions.[1][3]

    • Liquid Chromatography (LC): Couple your mass spectrometer with an LC system, preferably using a reverse-phase C18 or C30 column. This will separate lipids based on their polarity and acyl chain length/unsaturation prior to MS analysis.[1][3]

    • Tandem Mass Spectrometry (MS/MS): Utilize MS/MS to generate specific fragment ions. For cholesteryl esters, a precursor ion scan for the characteristic cholesteryl cation at m/z 369.3 is highly specific.[5][9][10]

Q3: What are the characteristic fragment ions for this compound in MS/MS analysis?

A3: The fragmentation pattern is key to confirming the identity of your analyte.

  • Collision-Induced Dissociation (CID): When the [M+NH₄]⁺ adduct of a cholesteryl ester is subjected to CID, the most prominent fragmentation is the neutral loss of the fatty acyl chain, resulting in the formation of the cholesteryl cation at m/z 369.3.[5]

  • Specific Fragmentation:

    • Precursor Ion: For this compound (C₄₇H₇₈O₂), the [M+NH₄]⁺ adduct will be at m/z 668.6.

    • Product Ion: The most abundant product ion will be the cholesteryl cation at m/z 369.3.

    • Other Adducts: With a lithium adduct ([M+Li]⁺), you may observe a neutral loss of the cholesterol moiety (368.5 Da).[6] With a sodium adduct ([M+Na]⁺), you often see the neutral loss of cholestane.[7]

Q4: I am struggling with the quantitative accuracy and reproducibility of my measurements. What can I do?

A4: Quantitative analysis of cholesteryl esters is challenging due to variations in ionization efficiency.

  • Ionization Suppression: The complex sample matrix can suppress the ionization of your target analyte.

  • Variable Adduct Formation: The efficiency of adduct formation can vary between different cholesteryl ester species.

  • Troubleshooting Steps:

    • Internal Standards: The use of a stable isotope-labeled internal standard is crucial for accurate quantification. For this compound, an ideal internal standard would be d7-Cholesteryl 11,14,17-Eicosatrienoate. If unavailable, use a closely related, non-endogenous cholesteryl ester standard like CE(17:0) or CE(19:0).

    • Calibration Curve: Prepare a calibration curve using a certified standard of this compound to determine the concentration in your samples.

    • Chromatographic Separation: Good chromatographic separation minimizes ion suppression from other co-eluting lipids.[11]

Data Presentation

Table 1: Common Adducts and Fragments for this compound

AnalyteMolecular FormulaExact MassAdduct IonAdduct m/zKey Fragment IonFragment m/z
This compoundC₄₇H₇₈O₂666.6002[M+NH₄]⁺684.6323[Cholesterol - H₂O + H]⁺369.3516
[M+Na]⁺689.5821[Cholesterol - H₂O + H]⁺369.3516
[M+Li]⁺673.6133[Fatty Acyl + Li - H]⁺311.2613

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound

This protocol is a generalized procedure based on common practices in the field.[1][3]

  • Lipid Extraction:

    • Homogenize the tissue or cell sample.

    • Perform a lipid extraction using the Bligh and Dyer method (chloroform:methanol:water) or a similar solvent system.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., 2:1 chloroform:methanol or isopropanol).[1]

  • Liquid Chromatography (LC):

    • Column: Use a C18 reverse-phase column (e.g., Phenomenex Gemini 5U C18).[1][3]

    • Mobile Phase A: 50:50 (v/v) Water:Methanol with 10 mM ammonium formate and 0.1% formic acid.[1][3]

    • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 10 mM ammonium formate and 0.1% formic acid.[1][3]

    • Gradient:

      • 0-4 min: 40% B

      • 4-16 min: 40% to 100% B

      • 16-22 min: Hold at 100% B

      • 22-24 min: 100% to 40% B

      • 24-30 min: Re-equilibrate at 40% B

    • Flow Rate: 0.5 mL/min.[1][3]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ESI.

    • MS Parameters (example):

      • Capillary Voltage: 3 kV

      • Drying Gas Temperature: 250 °C

      • Nebulizer Pressure: 45 psi

    • Acquisition Mode: Precursor ion scan for m/z 369.3. This is a highly specific method for detecting cholesteryl esters.

    • Collision Energy: Optimize the collision energy to maximize the signal of the m/z 369.3 fragment. Start with a value around 20-30 eV.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) extraction Lipid Extraction (Bligh & Dyer) sample->extraction reconstitution Reconstitution in Injection Solvent extraction->reconstitution lc Reverse-Phase LC (C18 Column) reconstitution->lc esi ESI Source (+ Adduct Formation) lc->esi ms1 MS1 Scan (Full Scan) esi->ms1 cid Collision Cell (CID) ms1->cid ms2 MS2 Analysis (Precursor Ion Scan m/z 369.3) cid->ms2 identification Identification (Precursor & Fragment Mass) ms2->identification quantification Quantification (Internal Standard) identification->quantification

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+NH₄]⁺ This compound m/z 684.6 fragment1 Cholesteryl Cation [C₂₇H₄₅]⁺ m/z 369.3 precursor->fragment1 CID fragment2 Neutral Loss 11,14,17-Eicosatrienoic Acid + NH₃ precursor->fragment2

Caption: Fragmentation pathway of [M+NH₄]⁺ this compound.

References

Technical Support Center: HPLC Analysis of Cholesteryl 11,14,17-Eicosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Cholesteryl 11,14,17-Eicosatrienoate. It includes frequently asked questions and detailed troubleshooting procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is HPLC a suitable analysis method?

This compound is a cholesteryl ester, a type of neutral lipid where cholesterol is bonded to the fatty acid 11,14,17-eicosatrienoic acid (a C20:3 fatty acid).[1][2] These molecules are highly nonpolar and play various roles in biology and disease. HPLC is a powerful technique for separating, identifying, and quantifying complex lipid mixtures, making it ideal for analyzing specific cholesteryl esters within biological or synthetic samples.[3][4]

Q2: Should I use Reversed-Phase (RP) or Normal-Phase (NP) HPLC for this analysis?

Both reversed-phase and normal-phase chromatography can be used, with the choice depending on the experimental goal.

  • Reversed-Phase (RP) HPLC: This is the most popular choice for lipidomic profiling.[5] It separates individual molecular species based on their hydrophobicity, which is determined by the length and number of double bonds in the fatty acyl chains.[5] For resolving this compound from other cholesteryl esters with different fatty acids, RP-HPLC on a C18 or C8 column is highly effective.[5][6]

  • Normal-Phase (NP) HPLC: This technique separates lipids into classes based on the polarity of their head groups.[7] It is very effective for isolating the total cholesteryl ester fraction from other lipid classes like triglycerides or phospholipids.[8][9][10] However, it generally does not separate different cholesteryl esters from each other as effectively as RP-HPLC.

Q3: What are the recommended starting mobile phases for Reversed-Phase (RP) HPLC?

For RP-HPLC of cholesteryl esters, non-aqueous mobile phases are typically required. Gradient elution is often employed to achieve the best separation.[6] Common solvents include acetonitrile, isopropanol (B130326), and methanol.[5][6]

Table 1: Recommended Starting Conditions for Reversed-Phase HPLC

ParameterRecommendationRationale & Citation
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)Most common stationary phase for lipid separation, offering good resolution for nonpolar compounds.[5][6]
Mobile Phase A Acetonitrile/Water (60:40, v/v)A common starting point for gradient elution in lipidomics.[6]
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v)Strong organic solvent mixture for eluting highly nonpolar lipids like cholesteryl esters.[6]
Additives 10 mM Ammonium Formate + 0.1% Formic AcidRecommended if using MS detection to improve ionization and peak shape.[6] Can also reduce peak tailing with UV detection.[6]
Isocratic Elution Acetonitrile/Isopropanol (50:50, v/v)A simple, effective mobile phase for separating free cholesterol and cholesteryl esters in a single run.[3][4][11]

Q4: What are the recommended starting mobile phases for Normal-Phase (NP) HPLC?

Normal-phase HPLC uses nonpolar mobile phases with a polar stationary phase (e.g., silica). These methods are excellent for class separation.[9]

Table 2: Recommended Starting Conditions for Normal-Phase HPLC

ParameterRecommendationRationale & Citation
Column SilicaStandard polar stationary phase for NP chromatography.[8][10]
Mobile Phase 1 Hexane (B92381)/Isopropanol/Acetic Acid (100:0.5:0.1, v/v/v)Separates fatty acids and cholesterol well but may show incomplete separation of cholesteryl esters and triglycerides.[8][10]
Mobile Phase 2 Hexane/n-Butyl Chloride/Acetonitrile/Acetic Acid (90:10:1.5:0.01, v/v/v/v)Provides complete separation of four major lipid classes, including cholesteryl esters.[8][10]

Q5: What is the best detector for this compound?

Since cholesteryl esters lack a significant UV chromophore, standard UV detection can be challenging.[12]

  • UV Detection (Low Wavelength): Detection is possible at low wavelengths (e.g., 200-210 nm), but sensitivity may be limited and baseline noise can be an issue.[3][11]

  • Evaporative Light Scattering Detector (ELSD): This is often considered a "universal detector" for non-volatile compounds like lipids and is a logical choice.[13] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[13] It is compatible with gradient elution and does not require the analyte to have a chromophore.[12][14]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-sensitive detector that can measure any non-volatile analyte and offers high sensitivity and a wide dynamic range.[15]

  • Mass Spectrometry (MS): Coupling HPLC with MS provides the highest sensitivity and specificity, allowing for definitive identification and structural characterization of the lipid.[9]

Troubleshooting Guide

Q1: Why are my chromatographic peaks broad or split?

Broad or split peaks compromise resolution and sensitivity. The common causes are:

  • Incompatible Injection Solvent: Dissolving the highly nonpolar cholesteryl ester in a solvent significantly stronger (less polar in RP-HPLC) than the initial mobile phase can cause peak distortion.[6] Solution: Ensure your sample is dissolved in a solvent that is weak or identical to the initial mobile phase (e.g., isopropanol).

  • Column Overload: Injecting too much sample mass or too large a volume can saturate the column.[6] Solution: Try diluting your sample or reducing the injection volume.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[6] Solution: Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.

Q2: What causes peak tailing for my analyte?

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Residual Silanol (B1196071) Interactions (RP-HPLC): Free silanol groups on the silica-based stationary phase can interact with polar moieties on analytes, causing tailing.[6] Solution: Add a small amount of a weak acid like 0.1% formic or acetic acid to the mobile phase to suppress the ionization of these silanol groups.[6] A mobile phase pH of 3-5 is often effective.[6]

Q3: My retention times are drifting or unstable. What should I do?

Shifting retention times indicate a change in the chromatographic conditions.

  • Poor Temperature Control: Fluctuations in column temperature will affect retention times. Solution: Use a thermostatted column oven to maintain a stable temperature.[16]

  • Mobile Phase Composition Change: Inaccurate mixing or evaporation of volatile solvents can alter the mobile phase composition over time. Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixer is functioning correctly.[16]

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection. Solution: Increase the column equilibration time between runs until retention times are stable.[16]

Q4: I'm observing very high backpressure in the system. What's the cause?

A sudden increase in backpressure usually points to a blockage.

  • Blocked Frit or Column: Particulates from the sample or mobile phase can clog the column inlet frit. Solution: Filter all samples and mobile phases. If a blockage occurs, try back-flushing the column (disconnect it from the detector first). If pressure remains high, the frit or the column may need replacement.[17] Using a guard column can help protect the analytical column.[6]

  • System Blockage: The blockage could be in the tubing, injector, or guard column. Solution: Systematically isolate components (remove the column, then the guard column) to identify the source of the high pressure.[17]

Q5: Why is my ELSD or CAD signal weak or noisy?

A poor signal from a mass-based detector like an ELSD can be due to several factors.

  • Sub-optimal Detector Settings: ELSD performance is highly dependent on parameters like drift tube temperature and nebulizer gas flow. Solution: Optimize these parameters for your specific mobile phase and flow rate. The drift tube temperature must be high enough to evaporate the mobile phase but not so high that it volatilizes the analyte.

  • Air Bubbles in the System: Air bubbles entering the detector will cause significant noise. Solution: Thoroughly degas the mobile phase before use and ensure all fittings are secure to prevent leaks.[16]

  • Contaminated Detector Cell: Over time, the detector's light scattering cell can become contaminated. Solution: Follow the manufacturer's instructions for cleaning the detector cell.[16]

Visualized Workflows and Protocols

Mobile Phase Selection Workflow

Mobile_Phase_Selection A Start: Define Analytical Goal B Separate Cholesteryl Ester Classes (e.g., from TGs, PLs)? A->B C Normal-Phase (NP) HPLC B->C Yes D Separate Individual Cholesteryl Esters (e.g., by fatty acid chain)? B->D No F Select NP Mobile Phase: - Hexane/IPA/Acetic Acid - Hexane/n-Butyl Chloride/ACN/Acetic Acid C->F D->B Re-evaluate Goal E Reversed-Phase (RP) HPLC D->E Yes G Select RP Mobile Phase: - ACN/Isopropanol (Isocratic) - ACN-H2O / IPA-ACN (Gradient) E->G H Optimize Method: - Gradient Profile - Flow Rate - Column Temperature F->H G->H I Method Validation: - Linearity - Precision - Accuracy H->I J End: Final Method I->J

Caption: Workflow for selecting the appropriate HPLC mode and mobile phase.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed in Chromatogram P1 Pressure Issue? Start->P1 P2 Peak Shape Issue? Start->P2 P3 Retention Time Issue? Start->P3 S1_High High Pressure P1->S1_High High S1_Low Low/No Pressure P1->S1_Low Low S2_Broad Broad/Split Peaks P2->S2_Broad Broad/Split S2_Tail Peak Tailing P2->S2_Tail Tailing S3_Drift Drifting RT P3->S3_Drift Drifting A1_High Check for Blockage: - Column Frit - Guard Column - Tubing S1_High->A1_High A1_Low Check for Leaks: - Fittings - Pump Seals - Check Flow Rate S1_Low->A1_Low A2_Broad Check: - Sample Solvent Compatibility - Injection Volume (Overload) - Extra-Column Volume S2_Broad->A2_Broad A2_Tail Check: - Mobile Phase pH - Add Acid (e.g., 0.1% Formic) - Column Age/Contamination S2_Tail->A2_Tail A3_Drift Check: - Column Temperature Stability - Mobile Phase Preparation - Column Equilibration Time S3_Drift->A3_Drift

Caption: Decision tree for troubleshooting common HPLC issues.

General Experimental Protocol: RP-HPLC-ELSD

This protocol provides a starting point for the analysis of this compound. Optimization will be required.

  • Sample Preparation

    • If starting from a biological matrix, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).[6]

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase, such as isopropanol or the mobile phase itself.[6] Using a strong solvent like hexane should be avoided in reversed-phase analysis as it can cause poor peak shape.[18]

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

  • Mobile Phase Preparation

    • Mobile Phase A: Prepare a mixture of Acetonitrile and Water (60:40, v/v).

    • Mobile Phase B: Prepare a mixture of Isopropanol and Acetonitrile (90:10, v/v).

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or vacuum degasser.

  • HPLC-ELSD Instrument Setup

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 100% B

      • 15-20 min: Hold at 100% B

      • 20-21 min: Return to 30% B

      • 21-25 min: Re-equilibration at 30% B

    • ELSD Settings (Starting Point):

      • Drift Tube Temperature: 45-50 °C (optimize based on mobile phase volatility).

      • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

      • These settings must be optimized for the specific instrument and conditions used.

  • Analysis

    • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (injection solvent) to ensure the system is clean.

    • Inject standards and samples.

    • Analyze the resulting chromatograms for peak identity (based on retention time of standards) and peak area for quantification.

References

"addressing matrix effects in Cholesteryl 11,14,17-Eicosatrienoate analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Cholesteryl 11,14,17-Eicosatrienoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the context of analyzing this compound, this can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[1][3]

Q2: What are the likely sources of matrix effects in the analysis of this compound from biological samples?

A: For biological matrices such as plasma, serum, or tissue extracts, the most significant contributors to matrix effects in lipid analysis are endogenous phospholipids (B1166683) from cell membranes.[1] Other potential sources include salts, proteins, endogenous metabolites, and co-administered drugs.[1] The complexity of the sample matrix is directly related to the severity of these effects.

Q3: How can I determine if my analysis of this compound is being affected by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1][4]

  • Post-Extraction Spiking: This is a quantitative approach. The response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the analyte in a neat (clean) solvent at the same concentration.[1][5] The ratio of these responses indicates the degree of signal suppression or enhancement.[1][5]

Q4: What is the difference between ion suppression and ion enhancement?

A: Ion suppression is the more common form of matrix effect, resulting in a reduced signal for the analyte of interest.[1] This occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation and desolvation in the ESI source, or neutralize the charged analyte ions. Ion enhancement, an increase in the analyte's signal response, is less common but can occur when co-eluting compounds improve the ionization efficiency of the target analyte.[1][5] Both phenomena compromise data accuracy.[1]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Signal for this compound

Q: I am observing a much lower signal for my analyte in biological samples compared to the standard in a clean solvent. Is this due to matrix effects?

A: Yes, significant ion suppression is a primary cause of reduced sensitivity.[1] Co-eluting matrix components, especially phospholipids, can suppress the ionization of this compound, potentially pushing its signal below the limit of detection.[1]

Troubleshooting Steps:

  • Enhance Sample Clean-up: The most direct way to improve sensitivity is to remove interfering matrix components before they enter the LC-MS system.[1] Consider more rigorous sample preparation methods.

  • Optimize Chromatography: Adjusting the chromatographic method can help separate your analyte from the main phospholipid elution zones.[1][6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4][6] However, ensure that the analyte concentration remains above the instrument's limit of detection.[6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for more accurate quantification.

Issue 2: Inconsistent and Irreproducible Results for this compound

Q: My quantitative results for the same sample vary significantly between injections and analytical runs. Could matrix effects be the cause?

A: Yes, inconsistent matrix effects are a major contributor to poor reproducibility. The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[5]

Troubleshooting Steps:

  • Evaluate Sample Preparation: Ensure your sample preparation method is robust and consistent. Inefficient or variable extraction can lead to differing amounts of matrix components in the final extract.

  • Assess Relative Matrix Effects: Analyze multiple lots or sources of your biological matrix to determine if the matrix effect is consistent.[5] If there is significant variation, a more effective sample clean-up or the use of a SIL-IS is crucial.

  • Check for Carryover: Matrix components can accumulate on the analytical column and elute in subsequent runs, causing unpredictable interference. Implement a thorough column wash between injections.

Quantitative Data on Matrix Effect Mitigation Strategies

The following table summarizes the effectiveness of common sample preparation techniques for removing phospholipids, a primary source of interference in lipid analysis.

Sample Preparation TechniqueEffectiveness in Phospholipid RemovalThroughputSelectivityKey Considerations
Protein Precipitation (PPT) Low to MediumHighLowSimple and fast, but co-extracts a significant amount of phospholipids.
Liquid-Liquid Extraction (LLE) Medium to HighMediumMediumCan be effective but requires optimization of solvent systems and can be labor-intensive.
Solid-Phase Extraction (SPE) HighMedium to HighMediumGood for removing salts and phospholipids. Requires method development to optimize the sorbent, wash, and elution steps.[6]
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.[1] May have a higher cost per sample.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

This protocol provides a method to quantify the extent of matrix effects.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • This compound stock solution

  • Neat solvent (compatible with your LC-MS method)

  • Your established sample preparation workflow materials

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte stock solution into the neat solvent to a known final concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[6]

  • LC-MS Analysis: Analyze all three sets of samples by LC-MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 suggests minimal matrix effect.

Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for removing interfering matrix components.

Materials:

  • SPE cartridge (e.g., C18)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent

  • Elution solvent

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[6]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[6]

  • Loading: Load the sample onto the SPE cartridge.[6]

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[6]

  • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[6]

  • Reconstitution: The eluted sample is typically dried down and reconstituted in a solvent compatible with the LC-MS system.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assessment Matrix Effect Assessment cluster_analysis Data Analysis & Interpretation start Start with Biological Sample prep Perform Sample Extraction (e.g., LLE or PPT) start->prep split Split into two aliquots prep->split spike Spike with Analyte (Post-Extraction Spike) split->spike Aliquot 1 blank Blank Extract split->blank Aliquot 2 lcms_spike LC-MS Analysis of Spiked Sample spike->lcms_spike lcms_blank LC-MS Analysis of Blank Sample (Optional) blank->lcms_blank compare Compare with Neat Standard (Analyte in Solvent) lcms_spike->compare calculate Calculate Matrix Factor (MF) compare->calculate interpret Interpret Results: MF < 1: Suppression MF > 1: Enhancement MF ≈ 1: No Effect calculate->interpret

Caption: Workflow for assessing matrix effects using the post-extraction spiking method.

troubleshooting_matrix_effects cluster_mitigation Mitigation Strategies start Suspected Matrix Effect (Poor Sensitivity/Reproducibility) quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify optimize_chrom Optimize Chromatography (Change Gradient/Column) quantify->optimize_chrom Significant Effect Observed end_node Re-evaluate Matrix Effect quantify->end_node No Significant Effect improve_cleanup Improve Sample Clean-up (SPE, LLE, HybridSPE) optimize_chrom->improve_cleanup dilute Dilute Sample improve_cleanup->dilute use_sil Use Stable Isotope-Labeled Internal Standard dilute->use_sil use_sil->end_node

Caption: A troubleshooting decision tree for addressing matrix effects in analysis.

References

Validation & Comparative

A Comparative Guide to Internal Standards in Lipidomics: The Case of Cholesteryl 11,14,17-Eicosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the precise and accurate quantification of lipid species is paramount. Internal standards are the cornerstone of robust quantitative lipid analysis, correcting for variability from sample preparation to mass spectrometry analysis. This guide provides an objective comparison of Cholesteryl 11,14,17-Eicosatrienoate as a potential internal standard against commonly used alternatives for cholesteryl ester quantification, supported by available experimental data and detailed methodologies.

Cholesteryl esters (CE) are key neutral lipids involved in cholesterol transport and storage. Their accurate quantification is crucial for understanding various physiological and pathological processes. The ideal internal standard for CE analysis should be a compound not naturally present in the samples, chemically similar to the analytes of interest, and readily distinguishable by the mass spectrometer.

Comparison of Internal Standards for Cholesteryl Ester Quantification

While this compound is a commercially available lipid, its use as an internal standard in published lipidomics literature is not documented. Therefore, a direct comparison of its performance based on experimental data is not currently possible. However, we can evaluate its potential by comparing its structural features to the well-established "gold standard" internal standards for cholesteryl esters: stable isotope-labeled cholesterol and odd-chain cholesteryl esters.

Table 1: Performance Comparison of Internal Standards for Cholesteryl Ester Quantification

FeatureStable Isotope-Labeled Cholesterol (e.g., d7-Cholesterol)Odd-Chain Cholesteryl Esters (e.g., CE 17:0)This compound (Theoretical)
Chemical Similarity Identical to endogenous cholesterol, differing only in mass.Structurally similar to endogenous CEs, with an odd-numbered fatty acid chain.Structurally similar to endogenous polyunsaturated CEs, with an uncommon fatty acid.
Co-elution with Analytes Co-elutes closely with free cholesterol.Elutes within the range of endogenous CEs.Expected to elute with other polyunsaturated CEs.
Correction for Matrix Effects Excellent, as it experiences nearly identical ion suppression/enhancement as the analyte.Good, as it is structurally similar to the analytes.Potentially good, but its polyunsaturated nature might lead to differential ionization behavior compared to saturated or monounsaturated CEs.
Correction for Extraction Efficiency Excellent.Excellent.Excellent.
Availability Widely available from various suppliers.Commonly available.Commercially available.
Cost Generally higher cost.More cost-effective than stable isotope-labeled standards.Cost is comparable to other specialized lipids.
Potential for Interference Minimal, as the mass difference is distinct.Low, as odd-chain fatty acids are rare in most biological systems.Low, as this specific eicosatrienoic acid isomer is not a common endogenous fatty acid.
Linearity & Dynamic Range Excellent linearity over a wide dynamic range has been demonstrated.Good linearity has been shown in published methods.Needs experimental validation. The presence of multiple double bonds could potentially affect ionization efficiency and linearity.

Established Alternatives to this compound

Stable Isotope-Labeled Cholesterol (e.g., d7-Cholesterol)

Deuterated cholesterol, such as d7-cholesterol, is considered the gold standard for the quantification of free cholesterol and can also be used for the analysis of the entire cholesteryl ester class after hydrolysis. Its key advantage is its chemical identity to the endogenous analyte, ensuring that it behaves identically during sample preparation and analysis, thus providing the most accurate correction for experimental variability.

Odd-Chain Cholesteryl Esters (e.g., Cholesteryl Heptadecanoate - CE 17:0)

Odd-chain fatty acids are present in very low abundance in most mammalian systems, making their cholesteryl esters excellent internal standards. Cholesteryl heptadecanoate (CE 17:0) is a commonly used internal standard that is structurally similar to the more abundant even-chain cholesteryl esters found in biological samples. It provides robust normalization for extraction, derivatization, and analytical variations.

Theoretical Considerations for this compound as an Internal Standard

This compound possesses a unique C20:3 fatty acid chain. While its absence in most biological samples is a desirable characteristic for an internal standard, its polyunsaturated nature presents both potential advantages and disadvantages:

  • Potential Advantage: For studies focusing on the quantification of polyunsaturated cholesteryl esters (PUFA-CEs), which play significant roles in various signaling pathways, this compound could potentially offer a more representative normalization than a saturated odd-chain CE.

  • Potential Disadvantage: The ionization efficiency of lipids can be influenced by the degree of unsaturation. A polyunsaturated internal standard might not accurately reflect the ionization behavior of saturated or monounsaturated CEs, potentially leading to quantification inaccuracies for those species. Furthermore, polyunsaturated lipids are more susceptible to oxidation, which could compromise the stability of the standard if not handled properly.

Experimental Protocols

The following is a representative experimental protocol for the analysis of cholesteryl esters using liquid chromatography-mass spectrometry (LC-MS), adapted from published methods.

Lipid Extraction (Folch Method)
  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 20 µL of plasma, or cell pellet).

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., a mixture of d7-cholesterol and CE 17:0 in methanol) to the sample.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass syringe and transfer it to a new tube.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Full scan mode or targeted MS/MS (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM) for specific cholesteryl esters.

Mandatory Visualizations

Signaling Pathway: Reverse Cholesterol Transport

The Reverse Cholesterol Transport (RCT) pathway is a critical process for maintaining cholesterol homeostasis, involving the transport of excess cholesterol from peripheral tissues back to the liver for excretion. Cholesteryl esters are central to this pathway, representing the form in which cholesterol is packaged within lipoprotein particles for transport.

reverse_cholesterol_transport Peripheral_Tissue Peripheral Tissues (e.g., Macrophages) Nascent_HDL Nascent HDL (pre-β-HDL) Peripheral_Tissue->Nascent_HDL ABCA1/ABCG1 (Cholesterol Efflux) ApoA1 ApoA-I ApoA1->Nascent_HDL Mature_HDL Mature HDL (α-HDL) Nascent_HDL->Mature_HDL LCAT (Esterification) LDL_VLDL LDL/VLDL Mature_HDL->LDL_VLDL CETP Liver Liver Mature_HDL->Liver SR-B1 LDL_VLDL->Liver LDL-R Bile Bile Excretion Liver->Bile

Caption: The Reverse Cholesterol Transport (RCT) pathway.

Experimental Workflow

A typical lipidomics workflow involves several key steps, from sample collection to data analysis. The use of an appropriate internal standard early in this process is crucial for reliable quantification.

lipidomics_workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Folch) IS_Spiking->Lipid_Extraction Dry_Reconstitute 4. Drying & Reconstitution Lipid_Extraction->Dry_Reconstitute LC_MS_Analysis 5. LC-MS Analysis Dry_Reconstitute->LC_MS_Analysis Data_Processing 6. Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Quantification 7. Quantification & Statistical Analysis Data_Processing->Quantification

Caption: A typical experimental workflow for quantitative lipidomics.

A Comparative Guide to Omega-3 Biomarkers: Situating Cholesteryl 11,14,17-Eicosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various omega-3 fatty acid biomarkers, with a specific focus on understanding the context of Cholesteryl 11,14,17-Eicosatrienoate. While direct comparative performance data for this compound is limited in current literature, this document synthesizes available information on different classes of omega-3 biomarkers, their analytical methodologies, and their roles in biological signaling pathways.

Comparison of Omega-3 Biomarker Classes

The assessment of omega-3 fatty acid status in a biological system can be approached by measuring different molecular carriers of these essential nutrients. The choice of biomarker often depends on the research question, the desired time frame of dietary intake reflection, and the analytical resources available. The main classes of omega-3 biomarkers in plasma include free fatty acids, phospholipids, and cholesteryl esters.

Biomarker ClassDescriptionAdvantagesDisadvantages
Free Fatty Acids (FFA) Unesterified omega-3 fatty acids circulating in the plasma.Reflects recent dietary intake (hours to days). Simple to analyze.Highly variable and influenced by recent meals. Does not represent long-term omega-3 status.
Phospholipids (PL) Omega-3 fatty acids incorporated into the phospholipid fraction of cell membranes (e.g., erythrocytes) and lipoproteins.Reflects longer-term dietary intake (weeks to months). Considered a stable and reliable biomarker of tissue omega-3 levels. The Omega-3 Index is based on erythrocyte membrane EPA and DHA.[1]More complex analytical procedure involving lipid extraction and fractionation.
Cholesteryl Esters (CE) Omega-3 fatty acids esterified to cholesterol, transported in lipoproteins.May reflect the dynamics of lipoprotein metabolism and transport of omega-3s. A recent study identified 50 different cholesteryl ester species in human plasma, highlighting the complexity of this fraction.[2]Reflects a combination of dietary intake and endogenous metabolic processes. The large number of different cholesteryl esters can make interpretation complex. Limited research on the utility of specific cholesteryl esters as standalone biomarkers.
This compound A specific cholesteryl ester of eicosatrienoic acid (a 20-carbon omega-3 fatty acid).Represents a specific molecular species within the cholesteryl ester pool.Not a commonly measured or validated biomarker of omega-3 status. Its physiological significance and correlation with overall omega-3 levels are not well-established. Likely a very minor component of the total plasma cholesteryl ester fraction.

Experimental Protocols

The analysis of omega-3 biomarkers, particularly in the cholesteryl ester fraction, requires sophisticated analytical techniques. Below is a representative protocol for the analysis of cholesteryl esters in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can be adapted for the specific analysis of this compound.

Protocol: Analysis of Cholesteryl Esters in Human Plasma by LC-MS/MS

1. Sample Preparation (Lipid Extraction)

  • Objective: To extract total lipids from plasma while minimizing degradation.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 1 mL of a cold (-20°C) 2:1 (v/v) mixture of chloroform:methanol.

    • Add an internal standard (e.g., a deuterated or odd-chain cholesteryl ester) to each sample for quantification.

    • Vortex vigorously for 1 minute.

    • Add 200 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:toluene).

2. Liquid Chromatography (LC) Separation

  • Objective: To separate different cholesteryl ester species based on their hydrophobicity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of two or more solvents is used to elute the cholesteryl esters. For example:

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a modifier like ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with a modifier.

  • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic cholesteryl esters.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL of the reconstituted lipid extract.

3. Tandem Mass Spectrometry (MS/MS) Detection

  • Objective: To detect and quantify specific cholesteryl esters based on their mass-to-charge ratio (m/z).

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantification on a triple quadrupole instrument. This involves selecting a specific precursor ion (the intact cholesteryl ester) and a specific product ion (a fragment of the molecule) for each analyte. For cholesteryl esters, a common product ion is the cholesterol backbone (m/z 369.3).

  • Data Analysis: The peak areas of the target analytes are integrated and compared to the peak area of the internal standard to calculate the concentration of each cholesteryl ester in the original plasma sample.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of omega-3 fatty acids in cellular signaling and the analytical process is crucial for a comprehensive understanding.

Omega-3 Fatty Acid Signaling Pathway

Omega-3 fatty acids, including EPA and DHA, influence a variety of signaling pathways, primarily exerting anti-inflammatory effects. They can be converted to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation. They also compete with omega-6 fatty acids for enzymatic conversion, leading to the production of less inflammatory eicosanoids.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Lipid Extraction Plasma->Extraction Add internal standard Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC Liquid Chromatography (Separation) Dry_Reconstitute->LC Inject sample MS Mass Spectrometry (Detection & Quantification) LC->MS Peak_Integration Peak Integration MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Normalize to internal standard Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

A Comparative Guide to the Measurement of Cholesteryl 11,14,17-Eicosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative measurement of Cholesteryl 11,14,17-Eicosatrienoate. Given the absence of a formal inter-laboratory study for this specific analyte, this document focuses on comparing the predominant, high-performance analytical techniques used for cholesteryl ester analysis in general: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a cholesteryl ester, a class of neutral lipids crucial in the storage and transport of cholesterol. Accurate quantification of specific cholesteryl esters is vital for research into lipid metabolism, cardiovascular disease, and other metabolic disorders. The selection of an appropriate analytical method is critical for achieving reliable and reproducible results. This guide outlines the experimental protocols and performance characteristics of LC-MS/MS and GC-MS for this purpose.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of cholesteryl esters.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Derivatization Not typically required, allowing for simpler sample preparation.[1][2]Often requires derivatization to increase volatility and thermal stability.[1][2]
Sensitivity High sensitivity, capable of detecting low abundance species.Generally provides low detection limits.
Specificity High specificity from both chromatographic separation and MS/MS fragmentation.High specificity, particularly with high-resolution mass spectrometry.
Throughput High-throughput is achievable with modern systems.[2]Can be lower throughput due to longer run times and sample preparation.[1][2]
Compound Coverage Broad coverage of different lipid classes in a single run.More targeted towards volatile and semi-volatile compounds.
Robustness Generally robust, but susceptible to matrix effects which may require mitigation.Considered a very robust and well-established technique.
Precision Capable of high precision, with reported coefficients of variation (CV) as low as 0.50% for total cholesterol measurement.Also capable of high precision, with comparable performance to LC-MS for cholesterol analysis.
Accuracy High accuracy, with results agreeing within 0.5% of certified values for cholesterol.High accuracy, with results also agreeing within 0.5% of certified values for cholesterol.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is favored for its high sensitivity and specificity without the need for chemical derivatization.[1][2]

1. Lipid Extraction:

  • A modified Bligh-Dyer extraction is commonly used to extract total lipids from biological samples (e.g., plasma, cells, tissues).

  • An internal standard, such as a deuterated cholesterol or a cholesteryl ester with an odd-chain fatty acid (e.g., cholesteryl heptadecanoate), should be added before extraction for accurate quantification.[1]

2. Chromatographic Separation:

  • Reverse-phase liquid chromatography is typically employed.[1][2]

  • Column: A C18 column is a common choice.[1][2]

  • Mobile Phase: A gradient of water/methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) (Solvent A) and isopropanol/methanol with the same additives (Solvent B) is used to separate the lipids.[1][2]

  • Flow Rate: A typical flow rate is around 0.5 mL/min.[1][2]

  • Gradient Elution: A gradient is run from lower to higher concentrations of the organic solvent (Solvent B) to elute the cholesteryl esters.[1][2]

3. Mass Spectrometric Detection:

  • Electrospray ionization (ESI) in positive ion mode is commonly used.

  • MS/MS Analysis: Cholesteryl esters can be identified and quantified using selected reaction monitoring (SRM) or by scanning for a common neutral loss of the cholesterol backbone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For cholesteryl esters, a derivatization step is often necessary.

1. Lipid Extraction and Saponification:

  • Lipids are extracted from the sample using a method like the Folch or Bligh-Dyer procedures.

  • To analyze the fatty acid component of the cholesteryl ester, the ester bond is cleaved through saponification (hydrolysis with a strong base).

2. Derivatization:

  • The free fatty acids are then derivatized to form more volatile esters, typically fatty acid methyl esters (FAMEs), by reacting with a reagent like BF3-methanol.

  • If total cholesterol is to be measured, it is often derivatized to a trimethylsilyl (B98337) (TMS) ether.

3. Chromatographic Separation:

  • Column: A non-polar or medium-polarity capillary column is used for separation of the FAMEs.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the GC oven to elute the FAMEs based on their boiling points.

4. Mass Spectrometric Detection:

  • Electron ionization (EI) is the most common ionization method.

  • The mass spectrometer is operated in full scan mode to identify the FAMEs based on their characteristic fragmentation patterns or in selected ion monitoring (SIM) mode for targeted quantification.

Mandatory Visualizations

Experimental Workflow for Cholesteryl Ester Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Lipid Extraction (e.g., Bligh-Dyer) LC Reverse-Phase LC Separation Extraction->LC Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization InternalStandard->Extraction MSMS Tandem Mass Spectrometry (ESI+) LC->MSMS DataProcessing Data Processing MSMS->DataProcessing GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry (EI) GC->MS MS->DataProcessing Quantification Quantification Identification Identification Identification->Quantification DataProcessing->Identification

Caption: General experimental workflow for the analysis of cholesteryl esters.

Eicosanoid Signaling Pathways

cluster_pathways Metabolic Pathways cluster_products Bioactive Eicosanoids EicosatrienoicAcid 11,14,17-Eicosatrienoic Acid (from membrane phospholipids) COX Cyclooxygenase (COX) EicosatrienoicAcid->COX LOX Lipoxygenase (LOX) EicosatrienoicAcid->LOX CYP450 Cytochrome P450 (CYP) EicosatrienoicAcid->CYP450 Prostanoids Prostanoids COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes EETs_HETEs EETs & HETEs (Epoxyeicosatrienoic acids & Hydroxyeicosatetraenoic acids) CYP450->EETs_HETEs Inflammation_VascularTone Inflammation, Vascular Tone Prostanoids->Inflammation_VascularTone Biological Effects Inflammation_Allergy Inflammation, Allergy Leukotrienes->Inflammation_Allergy Biological Effects VascularTone_CellGrowth Vascular Tone, Cell Growth EETs_HETEs->VascularTone_CellGrowth Biological Effects

Caption: Simplified overview of eicosanoid signaling pathways.[3][4][5]

References

A Comparative Guide to the Quantification of Cholesteryl 11,14,17-Eicosatrienoate and Structurally Related Polyunsaturated Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the accurate and precise quantification of Cholesteryl 11,14,17-Eicosatrienoate. Due to the limited availability of specific validation data for this particular cholesteryl ester, this document leverages established methods for the analysis of structurally similar polyunsaturated cholesteryl esters. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a highly sensitive and specific quantification technique.

Comparison of Quantification Methods

The quantification of cholesteryl esters, particularly polyunsaturated species like this compound, is most effectively achieved using mass spectrometry-based methods. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it often requires derivatization to increase the volatility of the analytes. In contrast, LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it the preferred method for many researchers.

A common strategy in LC-MS/MS for the analysis of cholesteryl esters is to use precursor ion scanning. Cholesteryl esters, when subjected to collision-induced dissociation, yield a characteristic fragment ion of the cholesterol backbone at m/z 369.3.[1] By specifically scanning for precursor ions that generate this fragment, a high degree of selectivity for cholesteryl esters can be achieved.

Performance Characteristics

The following table summarizes typical performance data for the quantification of polyunsaturated cholesteryl esters using LC-MS/MS. It is important to note that these values are representative and that specific performance for this compound would require method-specific validation.

ParameterLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 1 - 10 pg on column10 - 100 pg on column
Limit of Quantification (LOQ) 5 - 50 pg on column50 - 500 pg on column
**Linearity (R²) **> 0.99> 0.99
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 15%< 20%
Accuracy (Recovery %) 85 - 115%80 - 120%
Throughput HighModerate
Derivatization Required NoYes

Note: This table presents illustrative data based on the analysis of structurally similar polyunsaturated cholesteryl esters. Actual performance may vary depending on the specific instrumentation, methodology, and matrix.

Experimental Protocols

A detailed experimental protocol for a representative LC-MS/MS method is provided below. This protocol can serve as a starting point for the development and validation of a specific assay for this compound.

I. Sample Preparation: Lipid Extraction
  • Homogenization : Homogenize tissue samples in a suitable solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v). For plasma or serum samples, a liquid-liquid extraction is typically performed.

  • Internal Standard Spiking : Add an appropriate internal standard, such as a deuterated or odd-chain cholesteryl ester (e.g., cholesteryl heptadecanoate), to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency.

  • Extraction : Perform a Bligh-Dyer or Folch extraction to separate the lipid-containing organic phase from the aqueous phase and protein precipitate.

  • Drying and Reconstitution : Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase, such as acetonitrile/isopropanol.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation

    • Column : A C18 reversed-phase column is commonly used for the separation of cholesteryl esters.[2][3]

    • Mobile Phase : A gradient elution with a binary solvent system is typically employed.

      • Solvent A : Acetonitrile/Water (e.g., 80:20, v/v) with an additive like ammonium (B1175870) formate (B1220265) or formic acid to promote ionization.

      • Solvent B : Isopropanol/Acetonitrile (e.g., 90:10, v/v) with the same additive.

    • Gradient : A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of the more organic Solvent B to elute the hydrophobic cholesteryl esters.

    • Flow Rate : A flow rate in the range of 0.2 - 0.5 mL/min is common.

  • Mass Spectrometric Detection

    • Ionization : Electrospray ionization (ESI) in positive ion mode is typically used.

    • Scan Mode : Precursor ion scanning for the characteristic fragment of cholesterol at m/z 369.3 .[1]

    • Collision Energy : Optimization of the collision energy is necessary to ensure efficient fragmentation of the precursor ion to the m/z 369.3 product ion.

    • Data Analysis : Quantification is achieved by integrating the peak areas of the specific cholesteryl ester precursor ions and normalizing them to the peak area of the internal standard. A calibration curve is constructed using known concentrations of the analyte to determine the concentration in unknown samples.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the quantification of this compound.

experimental_workflow Experimental Workflow for Cholesteryl Ester Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LC_Separation Reverse-Phase LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Scan Precursor Ion Scan (for m/z 369.3) ESI->MS_Scan Detection Mass Spectrometric Detection MS_Scan->Detection Integration Peak Integration Detection->Integration Normalization Normalization to Internal Standard Integration->Normalization Quantification Quantification using Calibration Curve Normalization->Quantification

Caption: A generalized workflow for the quantification of cholesteryl esters.

signaling_pathway Cholesteryl Ester Metabolism Overview Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT Acyl_CoA Acyl-CoA Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester (e.g., this compound) ACAT->Cholesteryl_Ester Esterification CEH Cholesteryl Ester Hydrolase Cholesteryl_Ester->CEH Hydrolysis CEH->Cholesterol Fatty_Acid Free Fatty Acid CEH->Fatty_Acid

Caption: Key enzymatic steps in cholesteryl ester metabolism.

References

A Comparative Guide to Cholesteryl 11,14,17-Eicosatrienoate and Cholesteryl Arachidonate in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the storage and transport form of cholesterol and fatty acids, play a critical role in cellular lipid metabolism and have emerged as significant modulators of cell signaling pathways. The biological activity of these esters is largely determined by the specific fatty acid moiety. This guide provides a detailed comparison of two such cholesteryl esters: Cholesteryl 11,14,17-Eicosatrienoate, an ester of an omega-3 fatty acid, and Cholesteryl Arachidonate, an ester of the well-characterized omega-6 fatty acid, arachidonic acid. Understanding their differential effects on cell signaling is crucial for research in inflammation, cardiovascular disease, and cancer.

While direct comparative studies on the signaling effects of this compound and Cholesteryl Arachidonate are limited, this guide synthesizes the current understanding of their constituent fatty acids' roles in cellular signaling to provide a comprehensive overview of their likely divergent functions.

Cellular Uptake and Metabolism: The Gateway to Signaling Activity

Cholesteryl esters are primarily transported in lipoproteins such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[1][2] Upon reaching target cells, these lipoproteins are internalized through receptor-mediated endocytosis.[2] Once inside the cell, the cholesteryl esters are hydrolyzed by enzymes like cholesteryl ester hydrolases, releasing free cholesterol and the respective fatty acid.[3][4] It is the liberated fatty acid that serves as the primary substrate for the synthesis of potent lipid signaling molecules.

Cellular Uptake and Processing of Cholesteryl Esters cluster_extracellular Extracellular Space cluster_cell Intracellular Space Lipoprotein (LDL/HDL) Lipoprotein (LDL/HDL) Receptor-Mediated Endocytosis Receptor-Mediated Endocytosis Lipoprotein (LDL/HDL)->Receptor-Mediated Endocytosis Endosome/Lysosome Endosome/Lysosome Receptor-Mediated Endocytosis->Endosome/Lysosome Internalization Cholesteryl Ester Hydrolase Cholesteryl Ester Hydrolase Endosome/Lysosome->Cholesteryl Ester Hydrolase Fusion Free Fatty Acid Free Fatty Acid Cholesteryl Ester Hydrolase->Free Fatty Acid Hydrolysis Free Cholesterol Free Cholesterol Cholesteryl Ester Hydrolase->Free Cholesterol Signaling Pathways Signaling Pathways Free Fatty Acid->Signaling Pathways Membrane Integration/Storage Membrane Integration/Storage Free Cholesterol->Membrane Integration/Storage

Cellular uptake and processing of cholesteryl esters.

Comparative Analysis of Signaling Pathways

The signaling actions of this compound and Cholesteryl Arachidonate are dictated by the metabolic fate of their respective fatty acid components. Arachidonic acid is a well-established precursor of pro-inflammatory eicosanoids, while omega-3 fatty acids like 11,14,17-eicosatrienoic acid are known to generate anti-inflammatory or less inflammatory mediators.[[“]][[“]][7]

Cholesteryl Arachidonate: A Pro-Inflammatory Signaling Cascade

Upon hydrolysis, the released arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a range of pro-inflammatory eicosanoids, including prostaglandins (B1171923) (e.g., PGE₂) and leukotrienes (e.g., LTB₄).[1] These molecules are potent mediators of inflammation, contributing to processes such as vasodilation, increased vascular permeability, and recruitment of immune cells.[8]

Cholesteryl Arachidonate Pro-Inflammatory Signaling Cholesteryl Arachidonate Cholesteryl Arachidonate Arachidonic Acid Arachidonic Acid Cholesteryl Arachidonate->Arachidonic Acid Hydrolysis COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins (PGE₂) Prostaglandins (PGE₂) COX Pathway->Prostaglandins (PGE₂) Leukotrienes (LTB₄) Leukotrienes (LTB₄) LOX Pathway->Leukotrienes (LTB₄) Inflammation Inflammation Prostaglandins (PGE₂)->Inflammation Leukotrienes (LTB₄)->Inflammation

Pro-inflammatory signaling pathway of cholesteryl arachidonate.
This compound: An Anti-Inflammatory and Pro-Resolving Cascade

In contrast, the omega-3 fatty acid 11,14,17-eicosatrienoic acid is expected to compete with arachidonic acid for the same metabolic enzymes. When metabolized by COX and LOX pathways, omega-3 fatty acids typically produce eicosanoids (e.g., PGE₃, LTB₅) that are less inflammatory or even anti-inflammatory compared to their arachidonic acid-derived counterparts.[7] Furthermore, omega-3 fatty acids are precursors to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively orchestrate the resolution of inflammation.[9][10]

This compound Anti-Inflammatory Signaling This compound This compound 11,14,17-Eicosatrienoic Acid 11,14,17-Eicosatrienoic Acid This compound->11,14,17-Eicosatrienoic Acid Hydrolysis COX Pathway COX Pathway 11,14,17-Eicosatrienoic Acid->COX Pathway LOX Pathway LOX Pathway 11,14,17-Eicosatrienoic Acid->LOX Pathway Less Inflammatory Eicosanoids (PGE₃) Less Inflammatory Eicosanoids (PGE₃) COX Pathway->Less Inflammatory Eicosanoids (PGE₃) Specialized Pro-Resolving Mediators Specialized Pro-Resolving Mediators LOX Pathway->Specialized Pro-Resolving Mediators Resolution of Inflammation Resolution of Inflammation Less Inflammatory Eicosanoids (PGE₃)->Resolution of Inflammation Specialized Pro-Resolving Mediators->Resolution of Inflammation

Anti-inflammatory signaling of this compound.

Quantitative Data Comparison

Direct quantitative experimental data comparing the signaling outputs of this compound and Cholesteryl Arachidonate is not extensively available in the public domain. The following table provides an inferred comparison based on the known metabolic fates of their constituent fatty acids.

ParameterThis compoundCholesteryl Arachidonate
Primary Fatty Acid 11,14,17-Eicosatrienoic Acid (Omega-3)Arachidonic Acid (Omega-6)
Metabolic Pathways COX, LOXCOX, LOX
Primary Eicosanoid Products Less inflammatory prostaglandins (PGE₃), leukotrienes (LTB₅), and specialized pro-resolving mediators (resolvins, protectins)Pro-inflammatory prostaglandins (PGE₂), thromboxanes (TXA₂), and leukotrienes (LTB₄)
Effect on Inflammatory Cytokine Production (e.g., TNF-α, IL-6) Likely to decrease or have no significant effectKnown to increase
Overall Effect on Inflammation Anti-inflammatory and Pro-resolvingPro-inflammatory

Experimental Protocols

The following outlines a detailed methodology for a comparative study of the effects of this compound and Cholesteryl Arachidonate on macrophage signaling.

Objective

To compare the production of key pro-inflammatory and anti-inflammatory eicosanoids in macrophages treated with this compound versus Cholesteryl Arachidonate.

Materials
  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7)

  • Reagents:

    • This compound

    • Cholesteryl Arachidonate

    • Lipoprotein-deficient serum

    • Bovine Serum Albumin (BSA)

    • Lipopolysaccharide (LPS)

    • LC-MS/MS standards for eicosanoids (PGE₂, LTB₄, PGE₃, LTB₅, etc.)

    • Enzyme Immunoassay (EIA) kits for specific eicosanoids (optional)

Experimental Workflow

Experimental Workflow for Comparative Analysis Cell Culture Cell Culture Cholesteryl Ester Loading Cholesteryl Ester Loading Cell Culture->Cholesteryl Ester Loading 1. Seed RAW 264.7 cells Inflammatory Challenge Inflammatory Challenge Cholesteryl Ester Loading->Inflammatory Challenge 2. Treat with Cholesteryl Esters complexed with BSA Sample Collection Sample Collection Inflammatory Challenge->Sample Collection 3. Stimulate with LPS Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction 4. Collect cell culture supernatant Eicosanoid Analysis Eicosanoid Analysis Lipid Extraction->Eicosanoid Analysis 5. Solid-phase extraction Data Analysis Data Analysis Eicosanoid Analysis->Data Analysis 6. LC-MS/MS or EIA Conclusion Conclusion Data Analysis->Conclusion 7. Compare eicosanoid profiles

Workflow for comparing the signaling effects of the two cholesteryl esters.
Detailed Method

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum.

    • Plate cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow to adhere overnight.

  • Preparation of Cholesteryl Ester-BSA Complexes:

    • Dissolve this compound and Cholesteryl Arachidonate in a small amount of ethanol.

    • Prepare a 10% BSA solution in serum-free DMEM.

    • Slowly add the cholesteryl ester solution to the BSA solution while vortexing to form a complex. This enhances the solubility and delivery of the hydrophobic cholesteryl esters to the cells.[11]

  • Cell Treatment:

    • Wash the adherent macrophages with PBS.

    • Replace the medium with serum-free DMEM containing the cholesteryl ester-BSA complexes at various concentrations (e.g., 10, 25, 50 µM). Include a BSA-only control.

    • Incubate for 24 hours to allow for cellular uptake and hydrolysis.

  • Inflammatory Stimulation:

    • After the 24-hour pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 4-6 hours to induce an inflammatory response and eicosanoid production.

  • Sample Collection and Lipid Extraction:

    • Collect the cell culture supernatant for analysis of secreted eicosanoids.

    • Perform a solid-phase extraction of the supernatant to concentrate the lipids and remove interfering substances. A common method involves using C18 cartridges.[12][13]

  • Eicosanoid Analysis:

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preferred method for comprehensive and quantitative analysis of a wide range of eicosanoids.[12][14]

      • Reconstitute the extracted lipids in an appropriate solvent.

      • Separate the eicosanoids using a reverse-phase C18 column.

      • Detect and quantify the individual eicosanoids using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Enzyme Immunoassay (EIA): Commercially available EIA kits can be used for the quantification of specific eicosanoids like PGE₂ and LTB₄.[15][16] This method is less comprehensive than LC-MS/MS but can be a simpler alternative for targeted analysis.

  • Data Analysis:

    • Quantify the concentration of each eicosanoid in the different treatment groups.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between the effects of this compound and Cholesteryl Arachidonate.

Conclusion

The differential metabolism of the fatty acid components of this compound and Cholesteryl Arachidonate strongly suggests opposing roles in the regulation of cellular signaling, particularly in the context of inflammation. While Cholesteryl Arachidonate is predicted to promote pro-inflammatory pathways through the generation of potent eicosanoids, this compound is likely to exert anti-inflammatory and pro-resolving effects. The provided experimental protocol offers a robust framework for the direct comparative analysis of these two important lipid molecules, which will be invaluable for researchers in the fields of inflammation, immunology, and drug discovery. Further research employing such direct comparisons is essential to fully elucidate their distinct contributions to cellular signaling and their potential as therapeutic targets.

References

Validation of a Novel LC-MS/MS Method for the Quantification of Cholesteryl 11,14,17-Eicosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Cholesteryl 11,14,17-Eicosatrienoate against alternative analytical techniques. The presented data is intended for researchers, scientists, and drug development professionals involved in lipidomics and related fields.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of the new LC-MS/MS method for this compound was evaluated against established analytical techniques for cholesteryl ester analysis, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following table summarizes the key validation parameters for each method.

Parameter New LC-MS/MS Method Alternative 1: GC-MS Alternative 2: HPLC-UV
Analyte This compoundTotal and Esterified CholesterolCholesterol and Cholesteryl Esters
Linearity (R²) >0.998>0.995>0.990
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL1 µg/mL
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL5 µg/mL
Accuracy (% Recovery) 95-105%90-110%85-115%
Precision (%RSD) <10%<15%<20%
Specificity High (based on MRM transitions)Moderate (requires derivatization)Low (potential for interferences)
Sample Preparation Simple liquid-liquid extractionDerivatization required[1][2]Saponification and extraction[3]
Analysis Time per Sample ~10 minutes~30 minutes~20 minutes

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

New LC-MS/MS Method Protocol

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (d7-cholesteryl oleate, 1 µg/mL in methanol).

  • Add 400 µL of methyl tert-butyl ether (MTBE) and 100 µL of methanol (B129727).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient: 30% B to 95% B over 8 minutes, hold at 95% B for 1 minute, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined based on the compound's fragmentation)

    • Internal Standard (d7-cholesteryl oleate): Precursor ion > Product ion

Alternative Method 1: GC-MS Protocol

a. Sample Preparation (with Derivatization): [1][2]

  • Perform a Bligh and Dyer extraction to isolate lipids from the sample.[1]

  • Saponify the cholesteryl esters using alcoholic KOH to release the fatty acids and cholesterol.

  • Extract the cholesterol and fatty acids.

  • Derivatize the cholesterol and fatty acids to make them volatile for GC analysis (e.g., silylation for cholesterol).[1]

b. GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: Capillary column suitable for lipid analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: Optimized for the separation of derivatized cholesterol and fatty acid methyl esters.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

Alternative Method 2: HPLC-UV Protocol

a. Sample Preparation: [3]

  • Saponify the sample with alcoholic potassium hydroxide (B78521) to hydrolyze cholesteryl esters.[4]

  • Extract the resulting free cholesterol with an organic solvent like hexane.[4]

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

b. HPLC-UV Conditions: [5]

  • HPLC System: High-performance liquid chromatograph with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic mixture of solvents such as methanol and isopropanol.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a low wavelength, typically around 205-210 nm.[4][5][7]

Visualizations

Experimental Workflow for the New LC-MS/MS Method

experimental_workflow sample Plasma Sample is_addition Add Internal Standard sample->is_addition extraction Liquid-Liquid Extraction is_addition->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Workflow for the analysis of this compound using the new LC-MS/MS method.

Logical Comparison of Analytical Methods

method_comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_hplcuv HPLC-UV lcms_spec High Specificity gcms_spec Moderate Specificity lcms_spec->gcms_spec lcms_sens High Sensitivity gcms_sens Good Sensitivity lcms_sens->gcms_sens lcms_prep Simple Prep gcms_prep Complex Prep (Derivatization) lcms_prep->gcms_prep hplcuv_spec Low Specificity gcms_spec->hplcuv_spec hplcuv_sens Low Sensitivity gcms_sens->hplcuv_sens hplcuv_prep Moderate Prep (Saponification) gcms_prep->hplcuv_prep

Caption: Comparison of key features of the analytical methods.

Hypothetical Signaling Pathway Involving Cholesteryl Esters

signaling_pathway ACAT ACAT1/2 CE Cholesteryl Esters (e.g., Cholesteryl 11,14,17-Eicosatrienoate) ACAT->CE Cholesterol Free Cholesterol Cholesterol->ACAT Signaling Downstream Signaling Cholesterol->Signaling LipidDroplet Lipid Droplet Storage CE->LipidDroplet Hormone Hormone-Sensitive Lipase LipidDroplet->Hormone Hormone->Cholesterol

Caption: Simplified pathway of cholesteryl ester metabolism and storage.

References

A Researcher's Guide to the Analysis of Cholesteryl 11,14,17-Eicosatrienoate: A Comparison of Reference Material Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Available Reference Standards

A direct comparison reveals the trade-offs between using a research-grade standard of the parent molecule and a certified reference material of its derivatized fatty acid.

FeatureCholesteryl 11,14,17-Eicosatrienoate Standardcis-11,14,17-Eicosatrienoic Acid Methyl Ester CRM
Analyte Form Intact Cholesteryl EsterFatty Acid Methyl Ester (FAME)
Certification Not typically available as a CRMAvailable as a Certified Reference Material
Purity >99% (research grade)[1]≥98% (high-purity standard), also available as CRM
Supplier(s) Larodan, MedChemExpress, BroadPharm[1][2][3]AccuStandard (as CRM), Sigma-Aldrich, Santa Cruz Biotechnology[4]
CAS Number 77690-64-3[1]55682-88-7[4]
Molecular Formula C47H78O2[1]C21H36O2[4]
Molecular Weight 675.12 g/mol [1]320.51 g/mol
Analytical Approach Direct analysis (e.g., LC-MS)Indirect analysis following hydrolysis and derivatization (GC-MS)
Traceability Limited to supplier's specificationsTraceable to higher-order standards (if a CRM)

Comparative Analysis of Methodologies

The selection of a reference standard dictates the analytical workflow. Below is a comparison of the two primary approaches for the quantification of this compound.

ParameterDirect Analysis with Cholesteryl Ester StandardIndirect Analysis with FAME CRM
Principle Quantification of the intact molecule.Quantification of the 11,14,17-eicosatrienoate fatty acid after chemical conversion to its methyl ester.
Instrumentation Typically Liquid Chromatography-Mass Spectrometry (LC-MS).Typically Gas Chromatography-Mass Spectrometry (GC-MS) or GC with Flame Ionization Detection (GC-FID).[5][6]
Sample Preparation Lipid extraction.Lipid extraction, followed by hydrolysis of the ester bond and methylation of the fatty acid.[7][8]
Advantages - Simpler sample preparation. - Measures the intact molecule of interest.- Higher certainty in standard concentration (if CRM is used). - FAMEs are volatile and well-suited for GC analysis, offering high chromatographic resolution. - Established and robust derivatization methods are available.
Disadvantages - Lack of a CRM may introduce higher measurement uncertainty. - LC-MS methods can be susceptible to matrix effects.- Multi-step sample preparation can introduce variability and potential for analyte loss. - Assumes 100% conversion of the cholesteryl ester to the FAME. - Does not provide information on the intact cholesteryl ester.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for the analysis of this compound.

Protocol 1: Total Fatty Acid Analysis using FAME CRM

This protocol describes the indirect quantification of this compound by converting it to its fatty acid methyl ester and using a FAME CRM for calibration.

1. Lipid Extraction:

  • Homogenize the biological sample in a 2:1 (v/v) mixture of chloroform:methanol.

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

2. Hydrolysis and Methylation:

  • To the dried lipid extract, add 2 mL of 12% (w/w) boron trichloride (B1173362) (BCl3) in methanol.

  • Heat the mixture at 60°C for 10 minutes in a sealed reaction vessel.

  • Cool the vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane (B92381) to the vessel.

  • Shake vigorously to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or equivalent.[5]

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or a polar cyano-column for better isomer separation.[5][6]

  • Injection: 1 µL split injection (e.g., 1:50 split ratio) at 250°C.[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

  • Oven Program: 100°C for 1 min, ramp at 25°C/min to 200°C and hold for 1 min, then ramp at 5°C/min to 250°C and hold for 7 min.[9]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

4. Quantification:

  • Prepare a calibration curve using the cis-11,14,17-Eicosatrienoic acid methyl ester CRM.

  • An internal standard, such as methyl tricosanoate (B1255869) (C23:0), should be added prior to the extraction to correct for sample processing variability.

  • Quantify the 11,14,17-eicosatrienoate methyl ester in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflow and Biological Context

Diagrams can clarify complex processes and relationships. The following visualizations, created using the DOT language, illustrate the analytical workflow and a relevant biological pathway.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis & Methylation Extraction->Hydrolysis FAME_Extract FAMEs in Hexane Hydrolysis->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS Injection Quant Quantification vs. FAME CRM GCMS->Quant Result Concentration of 11,14,17-Eicosatrienoate Quant->Result

Caption: Workflow for the indirect analysis of this compound.

cluster_pathway Simplified Polyunsaturated Fatty Acid Metabolism cluster_target Target Fatty Acid Family Linoleic Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) Linoleic->GLA Δ6-desaturase DGLA Dihomo-γ-linolenic Acid (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-desaturase ALA α-Linolenic Acid (18:3n-3) SDA Stearidonic Acid (18:4n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (20:4n-3) SDA->ETA Elongase Target_FA 11,14,17-Eicosatrienoic Acid (20:3n-3) ETA->Target_FA Further Metabolism (Hypothetical Position)

Caption: Metabolism of n-3 and n-6 polyunsaturated fatty acids.

References

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